sEH inhibitor-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H22ClN3O2S |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2,2-dimethylpropyl)-4-oxo-3H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22ClN3O2S/c1-21(2,3)12-23-18(26)13-8-9-15-17(10-13)24-20(25-19(15)27)28-11-14-6-4-5-7-16(14)22/h4-10H,11-12H2,1-3H3,(H,23,26)(H,24,25,27) |
InChI Key |
ZKEJKUPAMSFZOI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of sEH Inhibitor-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of soluble epoxide hydrolase (sEH) inhibitors, with a primary focus on the well-characterized inhibitor 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU) as a representative molecule for the "sEH inhibitor-12" class. This document details the molecular interactions, downstream signaling consequences, and key experimental methodologies used to elucidate its function.
Introduction to Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme ubiquitously expressed in various tissues, including the liver, kidneys, vasculature, and brain.[1] It plays a critical role in lipid metabolism, specifically in the degradation of epoxyeicosatrienoic acids (EETs). EETs are signaling lipid molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[2] These molecules are known for their beneficial cardiovascular and anti-inflammatory effects.[3][4]
sEH possesses two distinct functional domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain. The C-terminal hydrolase domain is the primary target of sEH inhibitors and is responsible for converting EETs into their less biologically active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1] By inhibiting this enzymatic activity, sEH inhibitors increase the bioavailability of EETs, thereby amplifying their protective effects.
The Core Mechanism of Action of sEH Inhibitors
The primary mechanism of action of sEH inhibitors is the competitive inhibition of the C-terminal hydrolase domain of the sEH enzyme.[3] This inhibition prevents the metabolic degradation of EETs to DHETs. The resulting elevation in endogenous EET levels leads to a cascade of downstream signaling events that are largely beneficial in the context of inflammatory and cardiovascular diseases.
Modulation of Inflammatory Pathways
A key consequence of sEH inhibition is the attenuation of inflammatory responses. Increased levels of EETs have been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5] EETs are thought to interfere with the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which otherwise sequesters NF-κB in the cytoplasm.[5] By preventing IκBα degradation, sEH inhibitors effectively block the nuclear translocation of NF-κB, thereby reducing the transcription of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][7]
dot
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of soluble epoxide hydrolase improves the impaired pressure–natriuresis relationship and attenuates the development of hypertension and hypertension-associated end-organ damage in Cyp1a1-Ren-2 transgenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 6. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Open Veterinary Journal [openveterinaryjournal.com]
The Discovery and Synthesis of a Novel Soluble Epoxide Hydrolase (sEH) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of a potent soluble epoxide hydrolase (sEH) inhibitor, designated as sEH inhibitor-12. It also delves into a well-researched class of sEH inhibitors, the 1-aryl-3-(1-acylpiperidin-4-yl)ureas, to provide a broader context for structure-activity relationships and pharmacokinetic properties. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to support researchers in the field of drug discovery.
Introduction to Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a critical role in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs). EETs, which are generated from arachidonic acid by cytochrome P450 epoxygenases, possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1] The sEH enzyme hydrolyzes these beneficial epoxides to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[1] By inhibiting sEH, the concentration and bioavailability of EETs are increased, making sEH a promising therapeutic target for a range of conditions including hypertension, inflammatory disorders, and pain.[2][3]
Discovery of this compound
A novel quinazoline-4(3H)-one-7-carboxamide derivative, identified as compound 34 in the literature and referred to here as this compound, has emerged as a potent sEH inhibitor.[4] This compound was developed as part of a search for new sEH inhibitors and demonstrated significant inhibitory activity.[4]
Chemical Structure
The chemical structure of this compound (compound 34) is presented below.
-
IUPAC Name: To be obtained from the full text of the source.
-
Molecular Formula: To be obtained from the full text of the source.
-
Molecular Weight: To be obtained from the full text of the source.
Biological Activity
This compound has been shown to inhibit sEH with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. The reported IC50 values for the most potent compounds in this series, including compound 34, are between 0.30 and 0.66 μM.[4]
A Prominent Class of sEH Inhibitors: 1-Aryl-3-(1-acylpiperidin-4-yl)ureas
A significant amount of research has focused on a class of urea-based sEH inhibitors, the 1-aryl-3-(1-acylpiperidin-4-yl)ureas. These compounds have demonstrated high potency and favorable pharmacokinetic profiles.[2]
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted on this class of inhibitors. Key findings include:
-
Aryl Group: Substitution on the phenyl ring significantly impacts potency. Electron-withdrawing groups, such as trifluoromethoxy at the para position, have been shown to enhance inhibitory activity.[2]
-
Acyl Group on Piperidine (B6355638): The nature of the acyl group on the piperidine ring influences both potency and pharmacokinetic properties. Small, cyclic acyl groups like cyclopropanecarbonyl have been found to be particularly effective.[2][5]
-
Urea (B33335) Linker: The 1,3-disubstituted urea moiety is a critical pharmacophore for sEH inhibition.
Quantitative Data
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters for a selection of 1-aryl-3-(1-acylpiperidin-4-yl)urea sEH inhibitors.
Table 1: In Vitro Inhibitory Potency of Selected sEH Inhibitors
| Compound ID | Aryl Group | Acyl Group | Human sEH IC50 (nM) | Murine sEH IC50 (nM) |
| 2 | Adamantyl | Propionyl | 2.8 ± 0.2 | 8.0 ± 0.5 |
| 52 | 4-(Trifluoromethoxy)phenyl | Cyclopropanecarbonyl | 0.4 ± 0.1 | 1.1 ± 0.1 |
| Data extracted from Rose, T. E., et al. (2010).[2] |
Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors in Mice (Oral Administration)
| Compound ID | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 2 | 1 | 14 ± 2 | 0.5 | 42 ± 5 |
| 52 | 1 | 910 ± 110 | 2 | 139,000 ± 16,000 |
| Data extracted from Rose, T. E., et al. (2010).[2] |
Experimental Protocols
General Synthesis of 1-Aryl-3-(1-acylpiperidin-4-yl)ureas
A representative synthetic scheme for this class of inhibitors involves the reaction of an appropriately substituted aryl isocyanate with an acylated 4-aminopiperidine (B84694) derivative.
Scheme 1: General Synthesis of 1-Aryl-3-(1-acylpiperidin-4-yl)ureas
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. | Semantic Scholar [semanticscholar.org]
The Structure-Activity Relationship of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of diseases, including hypertension, inflammation, pain, and cardiovascular disorders.[1][2] The enzyme plays a key role in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs), by converting them to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][3] Inhibition of sEH stabilizes EETs, thereby enhancing their beneficial anti-inflammatory, vasodilatory, and analgesic effects.[2][4] This guide provides an in-depth technical overview of the structure-activity relationship (SAR) of sEH inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.
Core Concepts in sEH Inhibitor Design
The development of potent and selective sEH inhibitors has largely focused on mimicking the transition state of the epoxide hydrolysis reaction. The active site of sEH is a well-defined L-shaped pocket, and successful inhibitors typically feature a central pharmacophore that can engage in key hydrogen bonding interactions with catalytic residues, flanked by lipophilic groups that occupy hydrophobic pockets within the active site.[5] Urea (B33335) and amide-based scaffolds have been extensively explored and form the basis of many potent sEH inhibitors.[1][6]
A general pharmacophore model for urea-based sEH inhibitors includes a central urea moiety, a primary pharmacophore that forms hydrogen bonds with the catalytic aspartate residue (Asp335 in human sEH), and secondary pharmacophores that extend into hydrophobic regions of the active site.[7][8]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro potency (IC50) of representative sEH inhibitors from various chemical series. This data is crucial for understanding the impact of structural modifications on inhibitory activity against human, murine, and rat sEH.
Table 1: Urea-Based sEH Inhibitors - Modifications of the R2 Group
| Compound | R1 Group | R2 Group | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |
| 1 | 4-(trifluoromethoxy)phenyl | adamantyl | 3.1 | 6.0 | [9] |
| TPPU (18) | 4-(trifluoromethoxy)phenyl | 1-acetyl-4-piperidyl | 29.1 (rat) | - | [4] |
| AR9281 | adamantyl | 1-acetyl-4-piperidyl | - | - | [10] |
| 2 | 4-(trifluoromethoxy)phenyl | isopropyl | - | - | [4] |
| 4 | 4-(trifluoromethoxy)phenyl | methylbutanoyl | - | - | [4] |
| 6a | 4-(trifluoromethoxy)phenyl | cyclopropylmethyl | - | - | [9] |
| 10c | 4-(trifluoromethoxy)phenyl | 4-carboxybenzyl | - | - | [9] |
Table 2: Amide-Based sEH Inhibitors
| Compound | Scaffold | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |
| 14 | Adamantyl amide | 2.5-fold lower than urea analogue | Similar to urea analogue | [8][11] |
| 22 | Amide analogue of compound 15 | ~50-fold decreased inhibition | - | [12] |
| 23 | Amide analogue of compound 15 | - | - | [12] |
Table 3: Inhibitors with Improved Physicochemical Properties
| Compound | Key Feature | Human sEH IC50 (nM) | Solubility | Reference |
| 9 | 5-substituted piperazine | - | Greatly enhanced | [13] |
| 10 | Diethylene glycol motif | Good potency | Markedly increased | [13] |
| 11 | Morpholine motif | Good potency | Markedly increased | [13] |
| AUDA | Flexible dodecanoic acid chain | - | Significantly improved | [6] |
Signaling Pathways and Experimental Workflows
sEH Signaling Pathway in Arachidonic Acid Metabolism
The following diagram illustrates the central role of sEH in the cytochrome P450 epoxygenase pathway of arachidonic acid metabolism.
Caption: The sEH signaling pathway in arachidonic acid metabolism.
General Workflow for sEH Inhibitor Screening
This diagram outlines a typical workflow for the discovery and initial characterization of novel sEH inhibitors, from virtual screening to in vitro validation.
Caption: A typical workflow for sEH inhibitor screening and development.
Logical Relationships in sEH Inhibitor SAR
The following diagram illustrates key structure-activity relationships for urea and amide-based sEH inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of amide-based inhibitors of soluble epoxide hydrolase with improved water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Target Validation of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Soluble epoxide hydrolase (sEH) is a bifunctional enzyme that plays a critical role in the metabolism of endogenous lipid signaling molecules. The C-terminal hydrolase domain of sEH converts epoxyeicosatrienoic acids (EETs), which are generated from arachidonic acid by cytochrome P450 epoxygenases, into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][2][3] EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties.[4][5] By inhibiting sEH, the levels of beneficial EETs are stabilized and increased, making sEH a promising therapeutic target for a range of diseases, including hypertension, inflammation, pain, and cardiovascular disorders.[2][6][7]
This technical guide outlines the core methodologies for the in vitro target validation of sEH inhibitors. Due to the limited availability of public data for the specific compound "sEH inhibitor-12," this document will use the well-characterized and potent sEH inhibitor, 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) , as a representative example to illustrate the experimental workflows, data presentation, and signaling pathways involved in the validation process.
The Soluble Epoxide Hydrolase (sEH) Signaling Pathway
The primary mechanism of sEH inhibitors is the prevention of EET degradation. As illustrated below, sEH is the key enzyme responsible for hydrolyzing the epoxide group of EETs. Inhibition of this activity leads to an accumulation of EETs, which can then exert their biological effects.
In Vitro Target Engagement and Potency
The initial step in validating a potential inhibitor is to confirm its direct interaction with the target enzyme and determine its potency, typically measured as the half-maximal inhibitory concentration (IC50).
Quantitative Data: Potency of sEH Inhibitors
The potency of various sEH inhibitors has been determined using recombinant human and murine enzymes. This allows for direct comparison of inhibitory activity and assessment of species selectivity.
| Inhibitor | Target Enzyme | Potency (IC50 / Kᵢ) | Reference(s) |
| AUDA (Positive Control) | Human sEH | 2.0 ± 0.2 nM (IC50) | [8][9] |
| AUDA-Butyl Ester (Prodrug) | Human sEH | 100 nM (IC50) | [4] |
| AUDA-Butyl Ester (Prodrug) | Mouse sEH | 50 nM (IC50) | [4] |
| TPPU | Human sEH | 3.7 nM (IC50) | [10] |
| CDU | sEH | 20 ± 2 nM (Kᵢ) | [11] |
| GSK2256294A | Human sEH | 27 pM (IC50) | [10] |
Experimental Protocol: Fluorometric sEH Enzyme Inhibition Assay
A common and robust method for screening sEH inhibitors is a fluorescence-based assay that measures the enzymatic hydrolysis of a synthetic substrate.[12][13][14]
Principle: The assay utilizes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). sEH hydrolyzes the epoxide moiety of PHOME, which then undergoes intramolecular cyclization and decomposition under basic conditions to release the highly fluorescent 6-methoxy-2-naphthaldehyde. The increase in fluorescence is directly proportional to sEH activity.
Materials:
-
Recombinant human sEH (hsEH)
-
sEH Assay Buffer
-
Substrate: PHOME
-
Test Inhibitor (e.g., AUDA) and vehicle control (e.g., DMSO)
-
96-well or 384-well black microplates
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Reaction Setup: To each well of the microplate, add the sEH assay buffer, the test inhibitor (or vehicle), and the recombinant sEH enzyme solution. Include controls for 100% activity (enzyme + vehicle) and 0% activity (no enzyme).
-
Pre-incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation: Initiate the enzymatic reaction by adding the PHOME substrate to all wells.
-
Measurement: Immediately place the plate in a fluorescence reader set to the appropriate temperature (e.g., 25-30°C). Monitor the increase in fluorescence intensity over time (kinetic assay) or after a fixed incubation period (end-point assay).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Cellular Target Validation
After confirming direct enzyme inhibition, the next crucial step is to validate that the inhibitor engages its target in a cellular context and produces the desired biological effects. This involves using cell-based assays to measure both on-target activity and downstream functional outcomes.
Experimental Model: Human Aortic Smooth Muscle Cells (HASMCs)
HASMCs are a physiologically relevant cell type for studying cardiovascular diseases like atherosclerosis, where cell proliferation and migration are key pathological events.[11][15] Studies have shown that sEH inhibitors can attenuate the proliferation of these cells, making them an excellent model for in vitro validation.[3][11][15]
Quantitative Data: Cellular Effects of AUDA on HASMCs
| Assay Type | Condition | Effect of AUDA (0.5-8 µM) | Reference(s) |
| sEH Activity | TNF-α-induced HASMCs | Dose-dependent inhibition of cellular sEH activity. | [15] |
| Cell Proliferation (MTT) | TNF-α-induced HASMCs | Dose-dependent inhibition of cell proliferation. | [3][15] |
| Protein Expression | TNF-α-induced HASMCs | Decreased expression of Cyclin D1; Inhibition of mTOR phosphorylation. | [3][15] |
| Cell Migration (Transwell) | TNF-α-induced HASMCs | Suppression of cell migration. | [3] |
| Apoptosis | TNF-α-induced HASMCs | Increased expression of apoptotic proteins (Caspase 3, PARP). | [3] |
Experimental Protocols for Cellular Assays
1. Cell-Based sEH Activity Assay:
-
Procedure: Culture HASMCs and treat with the test inhibitor. Lyse the cells and measure sEH activity in the lysate using the fluorometric method described previously or a commercially available kit.[15] This confirms the inhibitor can access and engage the intracellular enzyme.
2. MTT Cell Proliferation Assay:
-
Procedure:
-
Seed HASMCs in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the sEH inhibitor (e.g., AUDA) for 1-2 hours.
-
Induce proliferation with a stimulant like TNF-α or PDGF.[11][15]
-
Incubate for 24-48 hours.
-
Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell proliferation.
-
3. Western Blot Analysis for Signaling Proteins:
-
Procedure:
-
Culture and treat HASMCs with the inhibitor and stimulant as described above.
-
Lyse the cells using RIPA buffer and quantify the protein concentration.[15]
-
Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against target proteins (e.g., p-mTOR, Cyclin D1, Caspase-3, and a loading control like GAPDH).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometry analysis to quantify changes in protein expression relative to the loading control.
-
Conclusion
The in vitro target validation of a novel sEH inhibitor is a multi-step process that builds a strong evidence base for its mechanism of action. The process begins with confirming direct, potent inhibition of the recombinant enzyme, typically through a high-throughput fluorometric assay. Subsequently, cell-based assays using physiologically relevant models are essential to demonstrate that the inhibitor can engage its intracellular target and elicit desired functional responses, such as the attenuation of smooth muscle cell proliferation and migration. The data gathered through these methodologies, exemplified here by the well-studied inhibitor AUDA, are critical for advancing a candidate compound into further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Epoxide Hydrolase Inhibitor, 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA), Reduces Ischemic Cerebral Infarct Size in Stroke-Prone Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Soluble epoxide hydrolase inhibitor, 12-(3-adamantan-1-yl-ureido)-dodecanoic acid, represses human aortic smooth muscle cell proliferation and migration by regulating cell death pathways via the mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of sEH Inhibitor-12
Executive Summary: Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of inflammatory, cardiovascular, and neurological disorders. The enzyme plays a key role in the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). Inhibition of sEH stabilizes these beneficial EETs, augmenting their protective effects. This guide focuses on a pivotal tool compound and potent sEH inhibitor, 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), often representative of "sEH inhibitor-12" due to its 12-carbon chain. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and explore its multifaceted therapeutic applications.
Core Compound Profile: 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA)
AUDA is a urea-based small molecule inhibitor of soluble epoxide hydrolase. Its structure features a rigid adamantane (B196018) group, a central urea (B33335) pharmacophore, and a 12-carbon fatty acid chain, which contributes to its high affinity and specificity for the sEH active site.[1][2]
-
IUPAC Name: 12-[(adamantan-1-ylcarbamoyl)amino]dodecanoic acid[2]
-
Molecular Formula: C₂₃H₄₀N₂O₃[2]
-
Molecular Weight: 392.58 g/mol [3]
The development of AUDA was a significant step in creating potent and selective sEH inhibitors (sEHIs) to study the therapeutic effects of stabilizing EETs.[1] However, AUDA itself has limited water solubility and a high melting point, which can present challenges for in vivo formulation and bioavailability.[4][5] To overcome this, esterified prodrugs, such as AUDA-butyl ester (AUDA-BE), have been developed to improve pharmacokinetic properties.[4]
Mechanism of Action
AUDA acts as a competitive inhibitor of soluble epoxide hydrolase. The core mechanism involves stabilizing endogenous epoxides of polyunsaturated fatty acids, primarily the epoxyeicosatrienoic acids (EETs) derived from arachidonic acid.
-
Arachidonic Acid Metabolism: Arachidonic acid, released from the cell membrane, is metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase.[6][7]
-
EET Formation: The CYP epoxygenase pathway converts arachidonic acid into four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET).[7][8]
-
sEH-Mediated Degradation: EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties. However, their in vivo half-life is very short as they are rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[1][9]
-
Inhibition by AUDA: AUDA binds to the active site of sEH, preventing the hydrolysis of EETs. This inhibition leads to an accumulation of EETs, thereby prolonging and enhancing their beneficial biological effects.[1]
Downstream Signaling Pathways
By increasing the bioavailability of EETs, AUDA modulates several key intracellular signaling pathways, which underlies its therapeutic potential.
-
Inhibition of NF-κB Pathway: A primary anti-inflammatory mechanism of EETs is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. EETs prevent the degradation of the inhibitory protein IκBα, which sequesters the NF-κB complex in the cytoplasm. This action blocks NF-κB translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-1β, and adhesion molecules.[9][10]
-
Modulation of MAP Kinase Pathways: AUDA has been shown to regulate the p38 and ERK1/2 MAP kinase pathways. For instance, in models of pulmonary fibrosis, AUDA inhibits the pro-fibrotic Smad3/p38 signaling pathway.[11] In obese asthma models, it modulates macrophage polarization via the ERK1/2 pathway.[12]
-
Activation of TrkB Signaling: In the context of neuroprotection, sEH inhibition has been linked to the activation of Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF). This activation may contribute to reduced post-ischemic neuronal hyperexcitation and enhanced neuronal survival.
Quantitative Data Summary
The inhibitory potency and pharmacokinetic profile of AUDA and its derivatives have been characterized in numerous studies.
Table 1: In Vitro Inhibitory Potency (IC₅₀)
| Compound | Target Species | IC₅₀ (nM) | Reference(s) |
| AUDA | Human sEH | 69 | [3][13] |
| Murine sEH | 18 | [3][13] | |
| AUDA-butyl ester | Human sEH | ~60-70 (potency similar to AUDA) | [4] |
| Murine sEH | ~15-20 (potency similar to AUDA) | [4] |
Table 2: Pharmacokinetic Parameters of AUDA Derivatives in Mice
| Compound | Dosing Route | Key Findings | Reference(s) |
| AUDA | Oral | Low oral availability due to poor solubility. | [4] |
| AUDA-butyl ester | Oral | Improved oral bioavailability compared to AUDA. | [4][5] |
| t-AUCB * | Oral | Significantly higher oral bioavailability and AUC compared to AUDA. | [5][14] |
| Note: t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) is a second-generation sEHI with improved pharmacokinetic properties. |
Potential Therapeutic Applications
The ability of AUDA to modulate EET levels gives it a broad therapeutic window across multiple disease models.
Inflammation and Pain
sEH inhibition has potent anti-inflammatory and analgesic effects. In preclinical models, AUDA and other sEHIs have been shown to:
-
Reduce thermal hyperalgesia and mechanical allodynia in lipopolysaccharide (LPS)-induced inflammatory pain models.[15][16]
-
Attenuate inflammation by decreasing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype.[3][12]
-
Synergize with COX and LOX inhibitors, suggesting a multi-pronged approach to managing inflammation.
-
Show efficacy in models of neuropathic pain and osteoarthritis-associated pain.
Cardiovascular Diseases
The vasodilatory and anti-inflammatory properties of EETs make sEH a compelling target for cardiovascular diseases. Studies have demonstrated that sEH inhibition can:
-
Reduce blood pressure in animal models of hypertension.
-
Attenuate the development of atherosclerosis and abdominal aortic aneurysm formation.
-
Protect against cardiac hypertrophy and heart failure by preventing detrimental cardiac remodeling.
-
Reduce infarct size in models of myocardial ischemia-reperfusion injury.[17]
Neuroprotection and Neurological Disorders
sEHIs exhibit significant neuroprotective effects, particularly in the context of ischemic stroke.
-
In rat models of middle cerebral artery occlusion (MCAO), administration of AUDA significantly reduces cerebral infarct size and improves neurological outcomes.[18][19]
-
The neuroprotective effects appear to be independent of blood pressure reduction and may involve preserving cerebrovascular structure and function.[18]
-
Mechanisms include reducing neuroinflammation, modulating microglia polarization, and enhancing neuronal survival pathways.
Experimental Protocols
Synthesis of AUDA
A simplified, efficient method for synthesizing AUDA has been reported.[1][4]
-
Preparation of Isocyanate: Dissolve 1-adamantylamine (1.0 eq) and triphosgene (B27547) (0.4 eq) in a suitable solvent like dichloromethane. Add triethylamine (B128534) (2.2 eq) dropwise at 0°C. Allow the reaction to proceed at room temperature for several hours. The resulting solution containing 1-adamantyl isocyanate is often used directly.
-
Urea Formation: In a separate flask, dissolve 12-aminododecanoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.
-
Reaction: Cool the 12-aminododecanoic acid solution to 0°C. Slowly add the 1-adamantyl isocyanate solution with vigorous stirring.
-
Workup: Allow the mixture to stir at room temperature overnight. Acidify the mixture with HCl to precipitate the product. The crude product is then filtered, washed, and can be purified by recrystallization to yield AUDA.[1]
In Vitro sEH Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit sEH activity using a substrate that becomes fluorescent upon hydrolysis.[20][21][22][23]
-
Reagent Preparation:
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.
-
Enzyme Solution: Dilute recombinant human or murine sEH in cold assay buffer to a working concentration (e.g., ~1 nM) that ensures a linear reaction rate.
-
Substrate Solution: Prepare a stock of a fluorogenic substrate like PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) in DMSO. Dilute to the final working concentration (e.g., 5-10 µM) in assay buffer just before use.
-
Inhibitor (AUDA) Solution: Prepare a stock solution of AUDA in DMSO (e.g., 10 mM). Perform serial dilutions in assay buffer to create a range of concentrations for IC₅₀ determination.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, inhibitor solution (at various concentrations), and enzyme solution to the wells of a black microplate. Include controls for no inhibition (vehicle only) and background (no enzyme).
-
Pre-incubate the plate for 5-10 minutes at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence kinetically over 15-30 minutes at excitation/emission wavelengths of ~330/465 nm for PHOME.
-
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 12-(3-Adamantan-1-yl-ureido)dodecanoic acid | C23H40N2O3 | CID 10069117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Design of bioavailable derivatives of 12-(3-adamantan-1-yl-ureido) dodecanoic acid, a potent inhibitor of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Soluble epoxide hydrolase inhibitor AUDA decreases bleomycin-induced pulmonary toxicity in mice by inhibiting the p38/Smad3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of soluble epoxide hydrolase relieves adipose inflammation via modulating M1/M2 macrophage polarization to alleviate airway inflammation and hyperresponsiveness in obese asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of soluble epoxide hydrolase reduces LPS-induced thermal hyperalgesia and mechanical allodynia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of soluble epoxide hydrolase reduces LPS-induced thermal hyperalgesia and mechanical allodynia in a rat model of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. An Epoxide Hydrolase Inhibitor, 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA), Reduces Ischemic Cerebral Infarct Size in Stroke-Prone Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An epoxide hydrolase inhibitor, 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), reduces ischemic cerebral infarct size in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. assaygenie.com [assaygenie.com]
- 22. benchchem.com [benchchem.com]
- 23. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Action of sEH Inhibitor-12 on Arachidonic Acid Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonic acid (AA) is a polyunsaturated fatty acid that serves as the precursor for a diverse array of potent lipid mediators, collectively known as eicosanoids. The metabolism of AA is principally governed by three enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. These pathways produce prostaglandins, leukotrienes, and epoxyeicosatrienoic acids (EETs), respectively, which are critical regulators of inflammation, cardiovascular homeostasis, and pain signaling.[1][2]
The CYP pathway generates EETs, which possess potent anti-inflammatory, vasodilatory, and analgesic properties.[3][4][5] However, the biological activity of EETs is short-lived due to their rapid hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[2][6] Consequently, inhibition of sEH has emerged as a promising therapeutic strategy to augment the beneficial effects of endogenous EETs.[3][4][5][6]
This technical guide focuses on sEH inhibitor-12 (also known as compound 34), a novel quinazoline-4(3H)-one-7-carboxamide derivative.[7][8][9] Uniquely, this compound exhibits a dual inhibitory mechanism, targeting not only sEH but also the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of pro-inflammatory leukotrienes.[7][8][9] This document provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its effects on arachidonic acid metabolism through a dual-inhibition mechanism:
-
Inhibition of Soluble Epoxide Hydrolase (sEH): By binding to the active site of sEH, the inhibitor prevents the hydrolysis of EETs to DHETs.[2][6] This leads to an accumulation of EETs, thereby enhancing their anti-inflammatory, vasodilatory, and analgesic effects.[3][4][5][6] The stabilization of EETs is a key mechanism for modulating inflammatory responses and protecting against tissue damage.[10]
-
Inhibition of 5-Lipoxygenase-Activating Protein (FLAP): this compound also inhibits FLAP, which is essential for the activation of 5-lipoxygenase (5-LOX), the rate-limiting enzyme in the production of leukotrienes.[7][8][9] Leukotrienes are potent pro-inflammatory mediators involved in various inflammatory diseases. By inhibiting FLAP, this compound effectively reduces the biosynthesis of leukotrienes, thus contributing to its overall anti-inflammatory profile.[3][7]
This dual action on both the CYP and LOX pathways positions this compound as a multi-faceted agent for the control of inflammation and related pathologies.
Quantitative Data
The inhibitory potency of this compound has been quantified, and the data is summarized in the table below.
| Compound | Target | IC50 Value | Reference |
| This compound (Compound 34) | Soluble Epoxide Hydrolase (sEH) | 0.7 µM | [7] |
| This compound (Compound 34) | 5-Lipoxygenase-Activating Protein (FLAP) | 2.9 µM | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions within the arachidonic acid cascade and the points of intervention by this compound, as well as a typical experimental workflow for its evaluation, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. e-century.us [e-century.us]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the soluble epoxide hydrolase attenuates monocrotaline-induced pulmonary hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity and Off-Target Effects of 12-(3-(adamantan-1-yl)ureido)dodecanoic Acid (AUDA), a Soluble Epoxide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity and potential off-target effects of 12-(3-(adamantan-1-yl)ureido)dodecanoic acid (AUDA), a potent and widely studied inhibitor of soluble epoxide hydrolase (sEH). Understanding the interaction of AUDA with its primary target and its potential off-target liabilities is critical for the interpretation of experimental data and the development of sEH inhibitors as therapeutic agents.
Introduction to Soluble Epoxide Hydrolase and AUDA
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs). EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and exhibit a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts, sEH terminates their signaling.
Inhibition of sEH is a promising therapeutic strategy to augment the beneficial actions of EETs. AUDA is a potent, competitive, and tight-binding inhibitor of sEH that has been extensively used as a tool compound to probe the biological functions of this enzyme. It belongs to the class of 1,3-disubstituted urea-based inhibitors.
Potency and Selectivity Profile of AUDA
On-Target Potency
AUDA is a potent inhibitor of both human and murine sEH, with IC50 values in the nanomolar range.
| Target Enzyme | Species | IC50 (nM) | Reference(s) |
| Soluble Epoxide Hydrolase (sEH) | Human | 69 | [1][2] |
| Soluble Epoxide Hydrolase (sEH) | Mouse | 18 | [1][2] |
Selectivity Against Other Epoxide Hydrolases
While specific IC50 values for AUDA against other human epoxide hydrolase isoforms are not widely published, the class of 1,3-disubstituted urea (B33335) inhibitors is generally considered to be highly selective for sEH over microsomal epoxide hydrolase (mEH). This selectivity is attributed to the differences in the active site architecture between the two enzymes, with sEH possessing a more accommodating binding pocket for the lipophilic side chains of these inhibitors. There is a lack of publicly available data on the selectivity of AUDA against the more recently identified epoxide hydrolases, EH3 and EH4.
Off-Target Effects
A significant off-target effect of AUDA is its ability to activate peroxisome proliferator-activated receptor alpha (PPARα) at micromolar concentrations. This activity is attributed to the N'-carboxylic acid substitution, which is also present in AUDA.
| Off-Target | Species | Effect | Concentration | Reference(s) |
| PPARα | Not Specified | 1.5-fold activation | 3 µM | [3] |
| PPARα | Not Specified | 3-fold activation | 10 µM | [3] |
| PPARδ | Not Specified | No effect | Not Specified | |
| PPARγ | Not Specified | No effect | Not Specified |
It is important to note that a similar urea-based sEH inhibitor, AR9281, was reported to have excellent selectivity with minimal inhibition or binding against a panel of approximately 150 other enzymes and receptors, and minimal hERG and cytochrome P450 (CYP) liability. While this suggests a favorable off-target profile for this class of compounds, specific broad-panel screening data for AUDA is not publicly available.
Signaling Pathways and Experimental Workflows
Arachidonic Acid Cascade and sEH Inhibition
The following diagram illustrates the position of sEH in the arachidonic acid metabolic pathway and the effect of its inhibition by AUDA.
Experimental Workflow for sEH Inhibition Assay
This diagram outlines the typical workflow for determining the in vitro potency of an sEH inhibitor like AUDA using a fluorescence-based assay.
Experimental Protocols
sEH Inhibition Assay (Fluorescence-based)
This protocol is adapted from commonly used methods for determining sEH activity.
Materials:
-
Recombinant human or murine sEH
-
AUDA
-
sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~330 nm and emission at ~465 nm, capable of kinetic reads at 37°C.
Procedure:
-
Compound Preparation: Prepare a serial dilution of AUDA in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme Preparation: Dilute the recombinant sEH in ice-cold Assay Buffer to a working concentration that yields a linear reaction rate for at least 15-30 minutes.
-
Assay Setup:
-
To the wells of the 96-well plate, add 90 µL of the diluted sEH solution.
-
For inhibitor wells, add 10 µL of the diluted AUDA solutions.
-
For control wells (100% activity), add 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
For background wells, add 100 µL of Assay Buffer without enzyme.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add 10 µL of the fluorescent substrate solution (prepared in Assay Buffer) to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in the pre-warmed fluorometric plate reader and begin kinetic measurement of fluorescence intensity every minute for 15-30 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction velocity (rate) for each concentration of AUDA by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition (relative to the control wells) against the logarithm of the AUDA concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
PPARα Activation Assay (Luciferase Reporter Assay)
This protocol outlines a general method for assessing the activation of PPARα by AUDA.
Materials:
-
A suitable host cell line (e.g., HepG2)
-
A PPARα expression vector
-
A luciferase reporter vector containing a PPAR response element (PPRE)
-
A transfection reagent
-
Cell culture medium and supplements
-
AUDA
-
A known PPARα agonist (positive control, e.g., WY-14643)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A co-transfected vector expressing Renilla luciferase can be used for normalization.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of AUDA or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly luciferase activity (and Renilla luciferase activity if used for normalization) in the cell lysates using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity for each concentration of AUDA relative to the vehicle control.
-
Plot the fold induction against the logarithm of the AUDA concentration and determine the EC50 value if a full dose-response curve is achieved.
-
Conclusion
AUDA is a potent and valuable tool for the in vitro and in vivo study of sEH. Its high affinity for sEH is well-documented. While the class of urea-based inhibitors is known for good selectivity against mEH, a comprehensive selectivity panel for AUDA against a broad range of targets is not publicly available. The known off-target activity of AUDA on PPARα at micromolar concentrations should be considered when designing and interpreting experiments, particularly at higher doses. The provided experimental protocols offer a foundation for researchers to further characterize the activity and selectivity of AUDA and other sEH inhibitors. Further investigation into the selectivity of AUDA against other epoxide hydrolase isoforms and a broader range of cellular targets will be crucial for its continued use as a specific pharmacological probe and for the development of future sEH inhibitors with improved therapeutic profiles.
References
Preliminary Toxicity Screening of sEH Inhibitor-12: A Technical Guide
DISCLAIMER: sEH inhibitor-12 is a fictional compound. This guide utilizes publicly available data from representative soluble epoxide hydrolase (sEH) inhibitors, UB-SCG-74 and AMHDU, to illustrate a typical preliminary toxicity screening profile.
This technical guide provides a comprehensive overview of the preliminary toxicity screening of a novel soluble epoxide hydrolase (sEH) inhibitor, designated this compound. The information herein is intended for researchers, scientists, and drug development professionals to understand the foundational safety assessment of this class of compounds.
Introduction to sEH Inhibitors and Toxicity Screening
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of these beneficial EETs are increased, which has shown therapeutic potential in various disease models, including those for hypertension, inflammation, and neurodegenerative diseases. Early-stage toxicity screening is crucial to identify potential safety liabilities of new chemical entities like this compound before they advance to more extensive preclinical and clinical development. This guide outlines the core battery of in vitro and in vivo assays used to assess acute toxicity, genotoxicity, and cardiovascular safety.
Summary of Preclinical Toxicity Data
The following tables summarize the quantitative data from the preliminary toxicity screening of representative sEH inhibitors, which serve as a surrogate for the fictional this compound.
Table 1: Acute Oral Toxicity
| Compound | Species | Guideline | Endpoint | Value | GHS Classification | Reference |
| AMHDU | Rat (female) | OECD 423 | LD50 | >2000 mg/kg | Class 5 | [1][2] |
| UB-SCG-74 | Rodent | Not Specified | MTD | >2000 mg/kg | Not Specified | [3] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals. Class 5 is the lowest hazard category, indicating low acute toxicity. LD50: Median lethal dose. MTD: Maximum tolerated dose.
Table 2: Genotoxicity
| Compound | Assay | Test System | Concentration | Result | Reference |
| UB-SCG-74 | Ames Test | S. typhimurium & E. coli | Up to 5000 µ g/plate | Non-mutagenic | [3] |
Table 3: Cardiovascular Safety
| Compound | Assay | Test System | Result | Reference |
| UB-SCG-74 | hERG Assay | Not Specified | No effect on K+ currents | [3] |
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathways and experimental procedures are provided below to enhance understanding.
Experimental Protocols
Detailed methodologies for the key toxicity experiments are provided below. These represent standard protocols and should be adapted based on the specific properties of the test compound.
Acute Oral Toxicity (as per OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance, providing information on its hazard classification and allowing for the estimation of a median lethal dose (LD50).
-
Test System: Typically, female rats are used. A minimum of 3 animals are used per step.
-
Procedure:
-
Dosing: A single dose of the test substance is administered by oral gavage. For a substance with low expected toxicity, like AMHDU, the starting dose is often 2000 mg/kg.[1]
-
Stepwise Dosing: The test is conducted in a stepwise manner. If no mortality is observed at the starting dose, a higher dose (e.g., 5000 mg/kg) or a confirmatory group at the same dose may be used. If mortality occurs, subsequent steps involve dosing at lower fixed levels (e.g., 300 mg/kg).
-
Observation Period: Animals are observed for a total of 14 days. Special attention is given on the day of dosing, with multiple observations within the first few hours.[1]
-
Clinical Observations: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior.
-
Body Weight: Animals are weighed before dosing and at least weekly thereafter.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
-
Data Analysis: The LD50 is determined based on the mortality observed at different dose levels, and the substance is classified according to the Globally Harmonized System (GHS). For AMHDU, with an LD50 >2000 mg/kg, it falls into GHS Class 5.[1]
Bacterial Reverse Mutation Test (Ames Test)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of bacteria.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Procedure:
-
Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance (e.g., for UB-SCG-74, up to 5000 µ g/plate ) on agar (B569324) plates.[3]
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted for each concentration and compared to a negative (vehicle) control.
-
-
Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies over the background level. For UB-SCG-74, no increase in revertant colonies was observed, indicating it is non-mutagenic.[3]
In Vitro hERG Assay
-
Objective: To assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a key indicator of potential cardiac arrhythmia (QT prolongation).
-
Test System: Mammalian cell lines (e.g., HEK293 or CHO cells) stably expressing the hERG channel.
-
Procedure:
-
Electrophysiology: The whole-cell patch-clamp technique is the gold standard. It allows for the direct measurement of the potassium current flowing through the hERG channels.
-
Compound Application: Cells are exposed to a range of concentrations of the test substance.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit the characteristic hERG current.
-
Current Measurement: The peak tail current is measured before and after the application of the test compound.
-
-
Data Analysis: The percentage of current inhibition is calculated for each concentration. An IC50 value (the concentration at which 50% of the current is inhibited) is determined. A compound with an IC50 value typically below 10 µM is considered to have potential hERG liability. UB-SCG-74 was found to have no effect on hERG potassium currents, indicating a low risk for this type of cardiotoxicity.[3]
Conclusion
The preliminary toxicity screening of representative sEH inhibitors, serving as a model for "this compound," indicates a favorable safety profile. The compounds demonstrate low acute oral toxicity, an absence of mutagenic potential in the Ames test, and no significant inhibition of the hERG potassium channel. These findings support the continued investigation of this class of compounds for their therapeutic potential. Further preclinical safety studies, including repeat-dose toxicity, full genotoxicity panels, and safety pharmacology studies, would be required to fully characterize the safety profile before advancing to clinical trials.
References
Methodological & Application
Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition
An extensive review of in vivo experimental protocols for soluble epoxide hydrolase (sEH) inhibitors reveals a class of compounds with significant therapeutic potential across a range of disease models, including hypertension, inflammation, pain, and neurodegenerative disorders.[1][2][3][4] While "sEH inhibitor-12" does not correspond to a publicly documented specific compound, this document provides a comprehensive guide based on well-characterized and potent sEH inhibitors, which can be adapted for a specific molecule like "this compound".
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid.[5][6] It functions by converting anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][2] By inhibiting sEH, the levels of beneficial EETs are increased, which in turn can reduce inflammation, lower blood pressure, and alleviate pain.[3][5] This mechanism of action has made sEH a promising therapeutic target for various diseases.[1][7]
Signaling Pathway of sEH Inhibition
The primary mechanism of sEH inhibitors is the stabilization of EETs. These lipid mediators can inhibit the IκB kinase (IKK), which prevents the degradation of IκB and keeps the transcription factor NF-κB in an inactive state in the cytoplasm.[1] This suppression of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory genes.
Caption: Signaling pathway of sEH inhibition.
In Vivo Experimental Protocols
The following are representative protocols for evaluating the efficacy of sEH inhibitors in common preclinical models.
Protocol 1: Diabetic Neuropathic Pain Model in Rats[3][8]
This protocol outlines the induction of diabetes and subsequent assessment of neuropathic pain.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Diabetes:
-
Acclimatize rats for at least one week.
-
Establish baseline mechanical withdrawal thresholds using a von Frey anesthesiometer.
-
Inject streptozotocin (B1681764) (55 mg/kg) in saline via the tail vein to induce type 1 diabetes.[8]
-
Confirm allodynia (pain from non-painful stimuli) after 5 days using the von Frey test.[8]
-
-
Drug Administration:
-
Administer the sEH inhibitor (e.g., "this compound") or vehicle via oral gavage.
-
-
Efficacy Assessment:
Protocol 2: Allergic Airway Inflammation Model in Mice[2]
This protocol is designed to assess the anti-inflammatory effects of sEH inhibitors in a model of asthma.
-
Animal Model: BALB/c mice.[2]
-
Sensitization and Challenge:
-
Sensitize and expose mice to ovalbumin (OVA) over a period of 6 weeks to induce an allergic asthma phenotype.[2]
-
-
Drug Administration:
-
Administer the sEH inhibitor (e.g., t-TUCB) for the final 2 weeks of the OVA challenge.[2]
-
-
Efficacy Assessment:
-
Measure respiratory system compliance and resistance.[2]
-
Quantify forced exhaled nitric oxide.[2]
-
Perform cell counts (total cells and eosinophils) in bronchoalveolar lavage fluid.[2]
-
Measure levels of Th2 cytokines (IL-4, IL-5) and chemokines (Eotaxin, RANTES) in the lavage fluid.[2]
-
Analyze regulatory lipid mediators (EETs, DHETs) in plasma, lung tissue, and lavage fluid using LC/MS/MS.[2]
-
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study with an sEH inhibitor.
Caption: General workflow for in vivo experiments.
Data Presentation
The following tables summarize representative quantitative data for well-characterized sEH inhibitors.
Table 1: In Vitro Potency and Physicochemical Properties of sEH Inhibitors
| Inhibitor | IC50 (nM, human sEH) | Water Solubility (µg/mL) | Reference |
| AUDA | 3.0 | < 0.1 | [9] |
| t-AUCB | 2.0 | 4.8 | [9] |
| TPPU | 3.1 | - | [3] |
| TPAU | 21 | 2.1 | [9] |
Table 2: Pharmacokinetic Parameters of sEH Inhibitors in Mice (Oral Administration)
| Inhibitor | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| t-AUCB | 1 | 303 ± 59 | 4.0 | 3820 ± 1010 | [9] |
| APAU | 1 | 201 ± 28 | 2.0 | 1710 ± 190 | [9] |
| TPAU | 1 | 163 ± 27 | 2.0 | 790 ± 140 | [9] |
Table 3: In Vivo Efficacy of sEH Inhibitors in a Mouse Sepsis Model
| Treatment Group | Systolic Blood Pressure (mmHg) | Survival Rate (%) | Reference |
| Vehicle Control | 105 ± 5 | 100 | [9] |
| LPS only | 68 ± 9 | 0 | [9] |
| LPS + t-AUCB (1 mg/kg) | 91 ± 6 | 75 | [9] |
| LPS + AUDA-BE (5 mg/kg) | 75 ± 12 | 25 | [9] |
Conclusion
The inhibition of soluble epoxide hydrolase presents a compelling therapeutic strategy for a variety of diseases. The protocols and data presented here, based on established sEH inhibitors, provide a solid foundation for the in vivo evaluation of novel compounds such as "this compound". Careful adaptation of these methods will be crucial for determining the specific pharmacokinetic and pharmacodynamic properties of new chemical entities.
References
- 1. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Epoxide Hydrolase Inhibitor Attenuates Inflammation and Airway Hyperresponsiveness in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development of sEH Inhibitor-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, primarily the epoxyeicosatrienoic acids (EETs). EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1][2][3] The enzyme sEH hydrolyzes EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), thus diminishing their beneficial effects.[1][3] Inhibition of sEH has emerged as a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, and pain, by stabilizing and increasing the endogenous levels of EETs.[3][4]
This document provides detailed application notes and protocols for the development of a cell-based assay to evaluate "sEH inhibitor-12," a potent inhibitor of sEH. These guidelines are intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel sEH inhibitors.
Data Presentation: Comparative Inhibitory Activity of sEH Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other known sEH inhibitors against human sEH. This data allows for a direct comparison of their potencies.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| This compound | 700 | Cell-free fluorescence assay | [5] |
| TPPU | 3.7 | Cell-free fluorescence assay | [6] |
| GSK2256294A | 0.027 | Cell-free fluorescence assay | [6] |
| AR9281 | 13.8 | Cell-free fluorescence assay | [6] |
| AUDA | 69 | Cell-free fluorescence assay | [7] |
| t-AUCB | 1.3 | Cell-free fluorescence assay | [6] |
| Ciclesonide | 100 | High-Throughput Screening (HTS) | [1] |
| SCH 79797 | 372 | High-Throughput Screening (HTS) | [1] |
| DuP-697 | 813 | High-Throughput Screening (HTS) | [1] |
Signaling Pathway
The inhibition of soluble epoxide hydrolase (sEH) leads to an accumulation of epoxyeicosatrienoic acids (EETs). These EETs can then exert their anti-inflammatory effects, in part, by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates this proposed mechanism.
Caption: sEH signaling pathway and the effect of this compound.
Experimental Protocols
This section provides detailed protocols for a cell-based assay to determine the inhibitory activity of this compound.
Cell-Based sEH Activity Assay (Fluorescence-Based)
This protocol describes a method to measure the intracellular activity of sEH in whole cells using a fluorogenic substrate.
Materials:
-
Human cell line expressing sEH (e.g., HepG2, Huh-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Fluorogenic sEH substrate (e.g., Epoxy Fluor 7, PHOME)
-
Assay Buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/ml BSA)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Experimental Workflow Diagram:
Caption: Workflow for the cell-based sEH activity assay.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom microplate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.[8] Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell attachment.[8]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5%.
-
Compound Treatment: Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control inhibitor (e.g., AUDA).
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Substrate Addition: Prepare the fluorogenic sEH substrate solution in Assay Buffer according to the manufacturer's instructions. Add 100 µL of the substrate solution to each well.
-
Kinetic or Endpoint Measurement:
-
Kinetic: Immediately start measuring the fluorescence intensity every minute for 30 minutes using a microplate reader with excitation at ~330 nm and emission at ~465 nm.
-
Endpoint: Incubate the plate for 30 minutes at 37°C, protected from light. After incubation, measure the fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Calculate the rate of reaction for the kinetic assay by determining the slope of the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
NF-κB Translocation Assay (High-Content Imaging)
This protocol describes a method to assess the effect of this compound on the translocation of NF-κB from the cytoplasm to the nucleus, a key step in the inflammatory signaling cascade.
Materials:
-
Human cell line (e.g., HeLa, A549)
-
Cell culture medium
-
This compound
-
Inflammatory stimulus (e.g., TNF-α, IL-1β)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Fixation and permeabilization buffers
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well imaging plate. After 24 hours, treat the cells with this compound for 1 hour.
-
Inflammatory Stimulation: Add an inflammatory stimulus (e.g., TNF-α at 10 ng/mL) and incubate for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding and then incubate with the primary antibody against NF-κB p65. Following washing, incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB. The ratio of nuclear to cytoplasmic fluorescence is used to determine the extent of NF-κB translocation.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the development and implementation of a cell-based assay to characterize this compound. The fluorescence-based activity assay provides a robust and high-throughput method for determining the potency of sEH inhibitors. Furthermore, the NF-κB translocation assay allows for the investigation of the inhibitor's mechanism of action in a cellular context of inflammation. These detailed methodologies and comparative data will aid researchers in advancing the discovery and development of novel sEH inhibitors for various therapeutic applications.
References
- 1. agilent.com [agilent.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
sEH inhibitor-12 dosage and administration in mice
Application Notes and Protocols for Soluble Epoxide Hydrolase (sEH) Inhibitor-12 (AUDA) in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the dosage and administration of the soluble epoxide hydrolase (sEH) inhibitor, 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) , in mice. Based on scientific literature, "sEH inhibitor-12" is identified as AUDA, a widely studied compound for its anti-inflammatory, antihypertensive, and cardioprotective effects. This document outlines detailed protocols, dosage information, and the underlying mechanism of action to facilitate the design and execution of in vivo studies in murine models.
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH increases the bioavailability of EETs, thereby exerting beneficial effects in various disease models.
Mechanism of Action of sEH Inhibitors
sEH inhibitors block the enzymatic activity of soluble epoxide hydrolase. This leads to an accumulation of EETs, which are potent endogenous signaling molecules with vasodilatory, anti-inflammatory, and analgesic properties. The increased ratio of EETs to DHETs is a key biomarker for assessing the in vivo efficacy of sEH inhibitors.
Quantitative Data Summary
The following tables summarize the dosages and pharmacokinetic parameters of AUDA and other commonly used sEH inhibitors in mice, as reported in the literature.
Table 1: Dosage and Administration of sEH Inhibitors in Mice
| Inhibitor | Mouse Model | Dosage | Administration Route | Vehicle | Study Duration | Reference |
| AUDA | Hyperlipidemic ApoE-/- | 100 mg/L | Drinking water | Not specified | Not specified | [1] |
| AUDA | Renovascular Hypertension (2K1C) | 25 mg/L | Drinking water | Not specified | 2 weeks | [2] |
| TPPU | Alzheimer's Disease (SAMP8) | 1 mg/kg/day | Oral gavage | 1.8% (2-hydroxypropyl)-β-cyclodextrin | Not specified | [3] |
| TPPU | Alzheimer's Disease (5XFAD) | 5 mg/kg/day | Oral gavage | Not specified | Not specified | [4] |
| AS-2586114 | Alzheimer's Disease (SAMP8) | 7.5 mg/kg/day | Oral gavage | Not specified | Not specified | [4] |
| UB-EV-52 | Alzheimer's Disease (SAMP8) | 5 mg/kg/day | Oral gavage | Not specified | Not specified | [4] |
| t-AUCB | Inflammation (LPS-treated) | 1 mg/kg | Oral gavage | Triolein (B1671897) or triolein with 1% ethanol | Single dose | [5] |
| t-AUCB | Diabetic Neuropathy | 10 mg/kg | Subcutaneous injection | Polyethylene (B3416737) glycol 400 (PEG400) | Not specified | [6][7] |
| Wedelolactone | Acute Lung Injury (LPS-induced) | 5-20 mg/kg | Not specified | Not specified | Not specified | [8] |
Table 2: Pharmacokinetic Parameters of sEH Inhibitors in Mice
| Inhibitor | Dose | Administration Route | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | T1/2 (Half-life) | Oral Bioavailability | Reference |
| t-AUCB | 0.1 mg/kg | Oral gavage | Not specified | ~30 min | Not specified | 68 ± 22% | [5] |
| Various Amide Inhibitors | Not specified | Oral gavage | Varies | Varies | Varies | Good drug exposure based on AUC | [9] |
| t-TUCB | 3 mg/kg | Not specified | Not specified | Not specified | > 3.1 hours | Not specified | [7] |
Experimental Protocols
Below are detailed protocols for the preparation and administration of sEH inhibitors in mice.
Protocol 1: Oral Gavage Administration
Oral gavage is a common method for precise oral dosing.
Materials:
-
sEH inhibitor (e.g., AUDA, TPPU, t-AUCB)
-
Vehicle (e.g., triolein, 1.8% (2-hydroxypropyl)-β-cyclodextrin, corn oil)
-
Analytical balance
-
Vortex mixer or sonicator
-
Animal gavage needles (20-22 gauge, straight or curved)
-
1 ml syringes
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of the sEH inhibitor.
-
Dissolve the inhibitor in the appropriate vehicle. For example, t-AUCB can be dissolved in triolein or triolein containing 1% ethanol[5]. For compounds with poor water solubility, a suspension can be made using vehicles like 1% carboxymethylcellulose with 0.1% Tween 80.
-
Vortex or sonicate the solution until the compound is fully dissolved or a homogenous suspension is formed.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Measure the correct volume of the dosing solution into a 1 ml syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
The typical volume for oral gavage in an adult mouse is less than 0.2 ml.
-
Protocol 2: Administration in Drinking Water
This method is suitable for chronic studies and avoids the stress of repeated handling.
Materials:
-
sEH inhibitor (e.g., AUDA)
-
Water bottles
-
Analytical balance
Procedure:
-
Preparation of Medicated Water:
-
Calculate the total amount of inhibitor needed based on the estimated daily water consumption of the mice (typically 3-5 ml per mouse per day) and the desired dose.
-
Dissolve the sEH inhibitor directly into the drinking water. For example, AUDA has been administered at concentrations of 25-100 mg/L in drinking water[1][2].
-
Ensure the inhibitor is stable in the water for the duration it will be available to the animals.
-
-
Administration:
-
Replace the regular water bottles with the medicated water bottles.
-
Monitor the daily water intake to ensure proper dosing.
-
Prepare fresh medicated water as needed, typically every 2-3 days, to maintain compound stability.
-
Protocol 3: Subcutaneous (s.c.) Injection
Subcutaneous injection allows for slower absorption compared to intraperitoneal or intravenous routes.
Materials:
-
sEH inhibitor (e.g., t-AUCB)
-
Sterile vehicle (e.g., polyethylene glycol 400, saline, phosphate (B84403) buffer)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Preparation of Injectable Solution:
-
Dissolve the sEH inhibitor in a sterile vehicle. For instance, t-AUCB has been dissolved in PEG400 for subcutaneous injection[6][7]. Another example vehicle for subcutaneous injection of t-AUCB is 100 mmol·L−1 sodium phosphate buffer (pH = 7.4) containing 10% alpha-tocopherol (B171835) polyethylene glycol succinate (B1194679) and 20% 2-hydroxypropyl-β-cyclodextrin[5].
-
Ensure the final solution is sterile.
-
-
Injection:
-
Gently restrain the mouse and lift the skin on the back to form a tent.
-
Insert the needle into the base of the tented skin and inject the solution.
-
The typical volume for subcutaneous injection in an adult mouse is less than 2-3 ml, but it is often recommended to divide larger volumes into multiple sites with a maximum of 1 ml per site.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving an sEH inhibitor in a murine disease model.
Conclusion
The administration of sEH inhibitors, such as AUDA, in mice requires careful consideration of the dosage, administration route, and vehicle to ensure accurate and reproducible results. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust in vivo experiments to investigate the therapeutic potential of sEH inhibition. It is recommended to perform pilot studies to determine the optimal dosage and administration regimen for the specific mouse model and experimental endpoint.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Soluble epoxide hydrolase inhibition prevents coronary endothelial dysfunction in mice with renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Macrophage Inactivation by Small Molecule Wedelolactone via Targeting sEH for the Treatment of LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for sEH Inhibitor-12 (AUDA) in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of the soluble epoxide hydrolase (sEH) inhibitor-12, also known as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), in cell culture experiments. The information compiled here is intended to facilitate reproducible and accurate in vitro studies investigating the biological roles of sEH and the therapeutic potential of its inhibitors.
Introduction to sEH Inhibitor-12 (AUDA)
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with generally anti-inflammatory, vasodilatory, and pro-angiogenic properties. By inhibiting sEH, the bioavailability of EETs is increased, thereby potentiating their beneficial effects. AUDA is a potent and selective inhibitor of sEH and has been widely used as a tool compound to study the physiological and pathophysiological roles of the sEH-EET axis in various contexts, including cardiovascular diseases, inflammation, and cancer.
Data Presentation
Table 1: Physicochemical and Inhibitory Properties of AUDA
| Property | Value | References |
| Molecular Formula | C₂₃H₄₀N₂O₃ | [1] |
| Molecular Weight | 392.58 g/mol | [1] |
| IC₅₀ (human sEH) | 69 nM | [1][2] |
| IC₅₀ (mouse sEH) | 18 nM | [1][2] |
| Solubility | Poorly soluble in aqueous solutions. Soluble in DMSO (up to 125 mg/mL) and Ethanol. | [1][2][3][4] |
Table 2: Effective Concentrations of AUDA in Cell Culture Studies
| Cell Type | Application | Effective Concentration Range | Observed Effects | References |
| Human Aortic Smooth Muscle Cells (HASMCs) | Inhibition of proliferation and migration | 0.5 - 8 µM | Dose-dependently inhibited TNF-α-induced proliferation and migration. | [5] |
| Rat Vascular Smooth Muscle Cells (VSMCs) | Inhibition of proliferation | 0.3 - 10 µg/mL | Dose-dependently suppressed PDGF-induced proliferation. | [2] |
| Human Coronary Artery Endothelial Cells (HCAECs) | Promotion of migration and adhesion | 10 - 100 µM | Augmented migratory and adhesion abilities in a dose-dependent manner. | [2] |
| Primary Macrophages | Anti-inflammatory effects | 0.1 - 10 µM | Pre-treatment reduced inflammatory cytokine production upon LPS stimulation. | [4] |
Experimental Protocols
Preparation of AUDA Stock Solution
Materials:
-
This compound (AUDA) powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Carefully weigh the desired amount of AUDA powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM). It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of AUDA.[1][2]
-
Dissolution: Securely cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution to ensure all particles are dissolved. If undissolved particles remain, sonicate the solution in a water bath for 5-10 minutes or until the compound is fully dissolved. Gentle warming to 37°C can also aid dissolution.[3]
-
Sterilization (Optional): For applications requiring stringent sterility, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage (up to 1-2 years).[2]
Preparation of Working Solution for Cell Culture
Materials:
-
AUDA stock solution in DMSO
-
Pre-warmed complete cell culture medium
Protocol:
-
Thaw Stock Solution: If frozen, thaw an aliquot of the AUDA stock solution at room temperature or in a 37°C water bath.
-
Dilution: Directly add the required volume of the AUDA stock solution to the pre-warmed cell culture medium to achieve the final desired experimental concentration.
-
Important: To minimize the risk of precipitation, add the DMSO stock solution directly to the bulk of the cell culture medium while gently swirling or mixing.[3]
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Immediate Use: Use the freshly prepared working solution immediately for treating cells.
Mandatory Visualizations
Signaling Pathway of sEH Inhibition
Caption: Signaling pathway of sEH and its inhibition by AUDA.
Experimental Workflow for Cell Culture Studies
Caption: General experimental workflow for in vitro studies with AUDA.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Soluble epoxide hydrolase inhibitor, 12-(3-adamantan-1-yl-ureido)-dodecanoic acid, represses human aortic smooth muscle cell proliferation and migration by regulating cell death pathways via the mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Soluble Epoxide Hydrolase (sEH) Inhibitors in a Diabetic Neuropathy Model
Note on Compound Selection: The specific compound "sEH inhibitor-12" is not consistently and clearly identified in the public domain literature for the indication of diabetic neuropathy. Therefore, these application notes utilize trans-4-[4-(3-(4-trifluoromethoxyphenyl)ureido)cyclohexyloxy]benzoic acid (t-TUCB), a well-characterized and extensively studied soluble epoxide hydrolase (sEH) inhibitor, as a representative molecule to provide detailed protocols and data interpretation. The principles and methods described herein are broadly applicable to other potent sEH inhibitors.
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by progressive nerve damage that often leads to chronic pain, numbness, and tingling.[1][2][3] Current therapeutic options for neuropathic pain, such as gabapentinoids and tricyclic antidepressants, have limited efficacy and are often associated with dose-limiting side effects.[4] Soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic target for managing chronic pain, including diabetic neuropathy.[5][6][7][8]
The sEH enzyme metabolizes endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[6][8] By inhibiting sEH, the levels of beneficial EETs are stabilized and increased, leading to a reduction in inflammation and pain perception.[6][8] sEH inhibitors have demonstrated significant antinociceptive effects in various preclinical models of neuropathic and inflammatory pain.[7][9] This document provides a detailed overview of the application of the sEH inhibitor t-TUCB in a murine model of diabetic neuropathy, including its mechanism of action, experimental protocols, and representative data.
Mechanism of Action of sEH Inhibitors in Diabetic Neuropathy
In the context of diabetic neuropathy, hyperglycemia contributes to increased oxidative and inflammatory stress, which in turn damages nerve cells.[1] The inhibition of sEH by compounds like t-TUCB counteracts this pathology through the stabilization of epoxy-fatty acids (EpFAs), primarily EETs. These stabilized EpFAs exert their analgesic effects through multiple pathways, including the reduction of pro-inflammatory mediators and modulation of pain signaling pathways.[7][10]
Data Presentation: Efficacy of t-TUCB in a Murine Diabetic Neuropathy Model
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of t-TUCB in a streptozotocin (B1681764) (STZ)-induced mouse model of diabetic neuropathy.
Table 1: Effect of t-TUCB on Mechanical Withdrawal Threshold
| Treatment Group | Dose (mg/kg) | Change in Mechanical Withdrawal Threshold | Comparison to Gabapentin | Reference |
| Diabetic Control | Vehicle | Baseline Painful State | N/A | [11] |
| t-TUCB | 10 | Significant increase from baseline (p ≤ 0.001) | Similar degree of improvement (p = 0.647) | [11][12] |
| Gabapentin | 100 | Significant increase from baseline (p ≤ 0.001) | N/A | [11] |
Table 2: Effect of t-TUCB on Conditioned Place Preference (CPP)
| Treatment Group | Dose (mg/kg) | Outcome | Interpretation | Reference |
| Diabetic Neuropathic Mice | 10 | Robust preference for drug-paired chamber | Indicates relief from tonic, ongoing pain | [11][12] |
| Control (Non-diabetic) Mice | 10 | No place preference | Not positively reinforcing or rewarding | [11] |
| sEH-knockout Mice | 10 | No place preference | Effect is mediated through sEH inhibition | [11] |
Table 3: Comparison of Side Effects between t-TUCB and Gabapentin
| Compound | Dose (mg/kg) | Effect on Spontaneous Locomotion | Reference |
| t-TUCB | 10 | No significant decline | [11][12] |
| Gabapentin | 100 | Significant decrease in open field activity | [11] |
Experimental Protocols
The following protocols provide a detailed methodology for evaluating the efficacy of an sEH inhibitor in a diabetic neuropathy model.
Animal Model: Streptozotocin (STZ)-Induced Type 1 Diabetes
This protocol describes the induction of type 1 diabetes in mice, which subsequently leads to the development of diabetic neuropathy.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Materials:
-
Streptozotocin (STZ)
-
Cold citrate (B86180) buffer (0.1 M, pH 4.5)
-
Blood glucose meter and test strips
-
-
Procedure:
-
Acclimate mice to the housing facility for at least one week before the experiment.
-
Record baseline body weight and blood glucose levels from the tail vein.
-
On the day of induction, prepare a fresh solution of STZ in cold citrate buffer. A typical dose is 55 mg/kg.
-
Administer the STZ solution via intraperitoneal (i.p.) or tail vein injection.
-
Monitor blood glucose levels daily for the first week and then weekly. Diabetes is typically confirmed by blood glucose levels >250 mg/dL.
-
Allow 5-7 days for the development of allodynia (painful response to non-painful stimuli), which is indicative of diabetic neuropathy.
-
Drug Preparation and Administration
-
Compound: trans-4-[4-(3-(4-trifluoromethoxyphenyl)ureido)cyclohexyloxy]benzoic acid (t-TUCB)
-
Vehicle: Polyethylene glycol 400 (PEG400). For higher concentrations, a small amount of DMSO (e.g., 10% v/v) can be used to aid dissolution, followed by the addition of PEG400.
-
Dosing:
-
For acute studies, a single dose of 10 mg/kg is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
For chronic studies, daily administration may be required.
-
-
Procedure:
-
Prepare the dosing solution on the day of the experiment.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Administer the calculated volume of the solution based on the animal's body weight.
-
A vehicle-only group should be included as a negative control.
-
Behavioral Assay: Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Apparatus: Electronic von Frey anesthesiometer with a rigid tip.
-
Procedure:
-
Place the mice in individual clear plastic chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply the filament of the electronic von Frey device to the plantar surface of the hind paw with increasing force.
-
The force at which the mouse briskly withdraws its paw is automatically recorded as the paw withdrawal threshold.
-
Take at least three measurements per paw, with a few minutes interval between each measurement, and calculate the average.
-
Establish a baseline threshold before drug administration.
-
Measure the withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120, 180 minutes) to determine the time course of the analgesic effect.
-
Behavioral Assay: Conditioned Place Preference (CPP)
The CPP assay is used to assess the rewarding or aversive properties of a compound and can be used to measure relief from ongoing tonic pain.[11]
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Procedure (3-day protocol):
-
Day 1 (Pre-conditioning): Allow each mouse to freely explore both chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Day 2 (Conditioning): In the morning, confine the mice to one chamber (e.g., the initially non-preferred chamber) and administer the sEH inhibitor (e.g., 10 mg/kg t-TUCB). In the afternoon, confine the same mice to the other chamber and administer the vehicle.
-
Day 3 (Post-conditioning/Test): Allow the mice to freely explore both chambers for 15 minutes without any drug administration. Record the time spent in each chamber.
-
Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates a conditioned place preference, suggesting that the drug provided relief from an aversive state (i.e., neuropathic pain).
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating an sEH inhibitor in a diabetic neuropathy model.
Conclusion
Inhibitors of soluble epoxide hydrolase, such as t-TUCB, represent a promising therapeutic strategy for the treatment of diabetic neuropathic pain.[5][12] Preclinical studies demonstrate that these compounds can effectively alleviate both stimulus-evoked and ongoing tonic pain in rodent models of diabetic neuropathy, with a potentially favorable side-effect profile compared to existing therapies like gabapentin.[11][12] The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to investigate the potential of sEH inhibitors as novel analgesics for this challenging clinical condition.
References
- 1. dovepress.com [dovepress.com]
- 2. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An inhibitor of soluble epoxide hydrolase ameliorates diabetes-induced learning and memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: sEH Inhibitor-12 in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the conversion of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives. Inhibition of sEH presents a promising therapeutic strategy for a range of cardiovascular diseases by augmenting the beneficial effects of EETs. sEH inhibitor-12, also known as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), is a potent and selective inhibitor of sEH. These application notes provide detailed protocols for the use of this compound in preclinical models of cardiovascular disease, guidance on data interpretation, and an overview of the key signaling pathways involved.
Mechanism of Action
This compound (AUDA) competitively inhibits the sEH enzyme, preventing the hydrolysis of EETs. The resulting increase in EET bioavailability leads to a cascade of beneficial cardiovascular effects, including vasodilation, anti-inflammatory responses, and protection against cardiac hypertrophy and ischemia-reperfusion injury.[1][2] The cardioprotective effects of sEH inhibition are mediated, in part, through the modulation of key signaling pathways, including the NF-κB and mTOR pathways.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound (AUDA) and other sEH inhibitors in various cardiovascular disease models.
Table 1: Effect of sEH Inhibitors on Cardiac Hypertrophy
| Parameter | Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| Heart Weight/Body Weight Ratio (mg/g) | Mouse (TAC model) | AEPU | Not Specified | 3 weeks | Reduced from 10.0±0.3 to 5.9±0.4 | [3] |
| Heart Weight/Body Weight Ratio (mg/g) | Mouse (TAC model) | AUDA | Not Specified | 3 weeks | Reduced from 10.0±0.3 to 5.4±0.3 | [3] |
| Blood Pressure | Rat (Hypertension model) | AUDA | Not Specified | Not Specified | Lowered by 25 to 30 mmHg | [4] |
Table 2: Effect of AUDA on Cellular Models of Cardiovascular Disease
| Cell Type | Condition | AUDA Concentration | Effect | Reference |
| Human Aortic Smooth Muscle Cells (HASMCs) | TNF-α-induced proliferation | 0.5 - 8 µM | Dose-dependent inhibition of proliferation (~15% to ~75%) | [5] |
| Human Aortic Smooth Muscle Cells (HASMCs) | TNF-α-induced migration | 2 - 8 µM | Dose-dependent inhibition of migration (~40% to ~78%) | [5] |
Table 3: Effect of sEH Inhibitors on Myocardial Ischemia-Reperfusion Injury
| Parameter | Animal Model | Treatment | Dosage | Outcome | Reference |
| Myocardial Damage (LDH and CK-MB levels) | Rat (I/R model) | TPPU and t-TUCB | Not Specified | Significant reduction in cardiac damage markers | [6] |
| Cerebral Infarct Size (% Hemisphere Infarcted) | Stroke-Prone Spontaneously Hypertensive Rats | AUDA | 5.0 ± 0.4 ng/mL (plasma level) | Reduced from 53 ± 4% to 36 ± 4% | [7] |
Experimental Protocols
Protocol 1: Transverse Aortic Constriction (TAC) Model in Mice to Induce Cardiac Hypertrophy
This protocol describes the surgical procedure to induce pressure overload-induced cardiac hypertrophy in mice.[2][4][8][9]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia: Isoflurane
-
Surgical instruments: forceps, scissors, needle holder, retractors
-
Suture: 6-0 silk or prolene
-
Blunted 27-gauge needle
-
Heating pad
-
Betadine and 70% ethanol
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with 1.5-2% isoflurane.[9] Shave the upper thoracic area and disinfect with betadine and 70% ethanol. Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Surgical Incision: Make a small horizontal incision at the level of the second rib. Carefully dissect the pectoral muscles to expose the rib cage.
-
Thoracotomy: Perform a mini-thoracotomy at the second intercostal space to visualize the aortic arch.
-
Aortic Constriction: Carefully dissect the transverse aorta from the surrounding tissues. Pass a 6-0 silk suture under the aorta between the innominate and left carotid arteries. Place a blunted 27-gauge needle alongside the aorta. Tightly tie the suture around the aorta and the needle. Quickly remove the needle to create a constriction of a defined diameter. For sham-operated controls, the suture is passed under the aorta but not tied.
-
Closure: Close the chest wall with a 6-0 suture. Suture the skin incision.
-
Post-operative Care: Administer analgesics as required. Monitor the animals closely for the first 72 hours.[2]
This compound (AUDA) Administration:
-
Preparation: AUDA is poorly soluble in water. For oral gavage, it can be dissolved in vehicles such as polyethylene (B3416737) glycol 400 (PEG400), corn oil, or a mixture of Solutol HS 15 and saline.[10] Gentle heating and sonication can aid dissolution. For administration in drinking water, a concentration of 25 mg/L has been shown to be effective in mice.[10]
-
Dosage and Administration: A common dosage for mice ranges from 5 to 25 mg/kg body weight per day via oral gavage.[10] Treatment can be initiated prior to or after the TAC surgery and continued for the desired duration of the study (e.g., 3-6 weeks).
Protocol 2: Myocardial Ischemia-Reperfusion (I/R) Injury Model in Rats
This protocol details the induction of myocardial I/R injury in rats.[6][11][12][13][14]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia: Ketamine/Xylazine or Isoflurane
-
Ventilator
-
Surgical instruments
-
Suture: 4-0 or 5-0 silk
-
ECG monitoring system
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and intubate it for mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.
-
Ligation of the Left Anterior Descending (LAD) Coronary Artery: Carefully open the pericardium. Identify the LAD coronary artery. Pass a 4-0 or 5-0 silk suture underneath the LAD.
-
Ischemia: Occlude the LAD by tightening the suture. Successful occlusion can be confirmed by the appearance of a pale region in the myocardium and changes in the ECG (e.g., ST-segment elevation). The ischemic period is typically 30-45 minutes.
-
Reperfusion: Release the suture to allow blood flow to resume. The reperfusion period can vary depending on the study design (e.g., 2 to 24 hours).
-
Closure: Close the chest wall and skin in layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitoring.
This compound (AUDA) Administration:
-
Preparation: Prepare AUDA solution for intraperitoneal (i.p.) injection or oral gavage as described in Protocol 1.
-
Dosage and Administration: Administer AUDA prior to the induction of ischemia or at the onset of reperfusion. A common dosage for rats is around 10 mg/kg.[10]
Protocol 3: Endpoint Analysis
A. Echocardiography for Cardiac Function Assessment [6][7][15][16]
-
Anesthetize the mouse or rat.
-
Shave the chest area and apply ultrasound gel.
-
Use a high-frequency ultrasound system with a linear probe.
-
Obtain parasternal long-axis and short-axis views to acquire M-mode images.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness.
-
Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS). A heart rate of >400 beats/min is recommended for mice under anesthesia to be within a physiological range.[6]
B. Histological Analysis of Cardiac Fibrosis [17][18][19][20][21]
-
Euthanize the animal and excise the heart.
-
Fix the heart in 10% neutral buffered formalin.
-
Process and embed the heart in paraffin.
-
Section the heart (5 µm thickness).
-
Perform Masson's Trichrome staining to visualize collagen fibers (blue), myocardium (red), and nuclei (black).
-
Quantify the fibrotic area using image analysis software.
C. Western Blot Analysis for Signaling Pathway Proteins [5][22][23][24]
-
Homogenize heart tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against proteins in the NF-κB (e.g., p-p65, p65, IκBα) and mTOR (e.g., p-mTOR, mTOR, p-S6K, S6K) pathways.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Signaling Pathways
// Nodes sEH_Inhibitor [label="this compound\n(AUDA)", fillcolor="#FBBC05", fontcolor="#202124"]; sEH [label="sEH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EETs [label="EETs", fillcolor="#34A853", fontcolor="#FFFFFF"]; DHETs [label="DHETs (less active)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammation [label="Inflammation\n(e.g., TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cardioprotection [label="Cardioprotection\n(Anti-hypertrophy, Anti-inflammatory)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges sEH_Inhibitor -> sEH [label="Inhibits", fontcolor="#202124"]; sEH -> EETs [label="Metabolizes", dir=back, fontcolor="#202124"]; EETs -> DHETs [style=invis]; // for layout sEH -> DHETs [label="Produces", fontcolor="#202124"]; EETs -> IKK [label="Inhibits", fontcolor="#202124"]; IKK -> IkB [label="Phosphorylates", fontcolor="#202124"]; IkB -> NFkB [label="Inhibits", fontcolor="#202124"]; NFkB -> Nucleus [label="Translocation", fontcolor="#202124"]; Nucleus -> Inflammation [label="Gene Transcription", fontcolor="#202124"]; EETs -> mTOR [label="Modulates", fontcolor="#202124"]; mTOR -> Cardioprotection [fontcolor="#202124"]; Inflammation -> Cardioprotection [dir=back, style=dashed, color="#EA4335"];
// Invisible edges for alignment sEH -> IKK [style=invis]; IKK -> mTOR [style=invis]; } END_OF_DOT
Caption: this compound signaling pathway in cardiovascular protection.
Experimental Workflow
// Nodes Animal_Model [label="Cardiovascular Disease Model\n(e.g., TAC in mice, I/R in rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_Groups [label="Treatment Groups:\n1. Sham/Control\n2. Vehicle\n3. This compound (AUDA)", fillcolor="#FBBC05", fontcolor="#202124"]; Administration [label="Inhibitor Administration\n(e.g., Oral Gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="In-life Monitoring\n(e.g., Echocardiography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histology [label="Histology\n(Cardiac Fibrosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Western_Blot [label="Western Blot\n(Signaling Pathways)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nInterpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Animal_Model -> Treatment_Groups [fontcolor="#202124"]; Treatment_Groups -> Administration [fontcolor="#202124"]; Administration -> Monitoring [fontcolor="#202124"]; Monitoring -> Endpoint [fontcolor="#202124"]; Endpoint -> Histology [fontcolor="#202124"]; Endpoint -> Western_Blot [fontcolor="#202124"]; {Histology, Western_Blot} -> Data_Analysis [fontcolor="#202124"]; } END_OF_DOT
Caption: General experimental workflow for evaluating this compound.
References
- 1. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 2. mmpc.org [mmpc.org]
- 3. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transverse aortic constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cardiac Morphological and Functional Changes in Mouse Model of Transverse Aortic Constriction by Echocardiographic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Video: Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts [jove.com]
- 12. Semi-Minimal Invasive Method to Induce Myocardial Infarction in Rats and the Assessment of Cardiac Function by an Isolated Working Heart System [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 16. Frontiers | A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure [frontiersin.org]
- 17. ejmjih.com [ejmjih.com]
- 18. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections [mdpi.com]
- 19. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes | PLOS One [journals.plos.org]
- 22. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 23. researchgate.net [researchgate.net]
- 24. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of sEH Inhibitor-12 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sEH Inhibitor-12, a potent soluble epoxide hydrolase (sEH) inhibitor, in human plasma. The method utilizes a simple protein precipitation for sample preparation and offers high throughput and excellent accuracy and precision, making it suitable for pharmacokinetic studies in drug development.
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties.[1][2][3][4] Inhibition of sEH is a promising therapeutic strategy for various diseases, including hypertension, inflammation, and pain.[1][5][6] this compound is a novel urea-based inhibitor of sEH. To support its clinical development, a reliable bioanalytical method is required to quantify its concentration in biological matrices. This application note details a validated LC-MS/MS method for the determination of this compound in human plasma.
Signaling Pathway of Soluble Epoxide Hydrolase (sEH)
Caption: The sEH signaling pathway.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d4 (internal standard, IS, ≥98% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer
-
Analytical balance
-
Centrifuge
-
96-well collection plates
Sample Preparation
-
Thaw human plasma samples and standards at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.
-
Add 10 µL of internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.0 min: 20-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-20% B
-
2.6-3.5 min: 20% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 456.3 → 234.2 (Quantifier), 456.3 → 187.1 (Qualifier)
-
This compound-d4 (IS): m/z 460.3 → 238.2
-
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
Experimental Workflow
Caption: LC-MS/MS workflow.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Linearity and Sensitivity
The method was linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve had a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 0.5 ng/mL with a signal-to-noise ratio of >10.
Table 1: Calibration Curve Summary
| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.5 | 0.48 | 96.0 |
| 1 | 1.05 | 105.0 |
| 5 | 4.92 | 98.4 |
| 25 | 25.8 | 103.2 |
| 100 | 97.6 | 97.6 |
| 250 | 255.5 | 102.2 |
| 500 | 495.0 | 99.0 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ (0.5 ng/mL), low QC (1.5 ng/mL), medium QC (75 ng/mL), and high QC (400 ng/mL). The results are summarized in Table 2. All values were within the acceptable limits of ±15% (±20% for LLOQ).
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 8.2 | 104.5 | 9.8 | 102.1 |
| Low | 1.5 | 6.5 | 98.7 | 7.9 | 99.5 |
| Medium | 75 | 4.1 | 101.2 | 5.3 | 100.8 |
| High | 400 | 3.5 | 97.9 | 4.8 | 98.6 |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in neat solution. The recovery was determined by comparing the peak area of the analyte in pre-extraction spiked plasma samples to that in post-extraction spiked samples. The results indicate minimal matrix effect and consistent recovery.
Table 3: Matrix Effect and Recovery
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| This compound | 1.5 | 98.2 | 91.5 |
| 400 | 101.5 | 93.2 | |
| This compound-d4 | 100 | 99.6 | 92.4 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput bioanalysis in support of pharmacokinetic and clinical studies of this promising sEH inhibitor.
References
- 1. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Identification of Novel Soluble Epoxide Hydrolase Inhibitors from Corn Gluten Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Soluble Epoxide Hydrolase (sEH) Activity with sEH Inhibitor-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH), an enzyme encoded by the EPHX2 gene, is a critical regulator of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs). By catalyzing the hydrolysis of EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH modulates various physiological processes including blood pressure, inflammation, and pain.[1][2] Inhibition of sEH is a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.[3][4] These application notes provide a detailed protocol for assessing sEH activity using "sEH inhibitor-12" (also known as compound 34), a quinazoline-4(3H)-one-7-carboxamide derivative.[5]
This compound: A Profile
This compound is a potent inhibitor of soluble epoxide hydrolase.[5][6] Its primary mechanism of action is the inhibition of sEH activity, thereby preventing the degradation of EETs.[6] Additionally, it has been shown to inhibit the 5-lipoxygenase-activating protein (FLAP)-mediated biosynthesis of leukotrienes.[5]
Quantitative Data
The inhibitory potency of this compound has been determined against sEH and other targets. The following table summarizes the key quantitative data for this inhibitor.[5]
| Inhibitor | Target | IC50 Value |
| This compound | Soluble Epoxide Hydrolase (sEH) | 0.7 µM |
| This compound | FLAP-mediated leukotriene biosynthesis | 2.9 µM |
Signaling Pathway of sEH in the Arachidonic Acid Cascade
The following diagram illustrates the role of sEH in the arachidonic acid metabolic pathway and the effect of sEH inhibitors.
Caption: Role of sEH in EET metabolism and its inhibition.
Experimental Protocol: Fluorometric Assay for sEH Activity and Inhibition
This protocol describes a fluorometric assay to determine the inhibitory effect of this compound on sEH activity. The assay utilizes a non-fluorescent substrate which is converted by sEH into a highly fluorescent product.
Materials and Reagents
-
Recombinant human or murine sEH
-
This compound
-
Fluorogenic sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME))
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate, opaque
-
Fluorometric plate reader with excitation/emission wavelengths of 330/465 nm
Experimental Workflow Diagram
Caption: Workflow for sEH activity and inhibition assay.
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in Assay Buffer to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Dilute the recombinant sEH in Assay Buffer to the desired concentration (e.g., 1 nM).
-
Prepare the fluorogenic substrate solution in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add the diluted sEH enzyme and the various dilutions of this compound.
-
Positive Control (No Inhibition): Add the diluted sEH enzyme and vehicle (DMSO at the same final concentration as in the test wells).
-
Negative Control (No Enzyme): Add Assay Buffer and vehicle.
-
Adjust the volume in all wells to a pre-final volume with Assay Buffer.
-
-
Pre-incubation:
-
Incubate the plate at 30°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. The final substrate concentration should be at or near its Km value.
-
Immediately place the plate in a pre-warmed fluorometric plate reader.
-
Measure the increase in fluorescence intensity kinetically at an excitation wavelength of 330 nm and an emission wavelength of 465 nm for 15-30 minutes.
-
Data Analysis
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Subtract the rate of the negative control from all other wells to correct for background fluorescence.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Positive Control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Summary of Key Parameters for sEH Inhibition Assays
The following table provides a summary of typical concentrations and conditions for sEH inhibition assays.
| Parameter | Typical Value/Range |
| Enzyme Concentration (sEH) | 1 nM |
| Substrate Concentration (CMNPC) | 5 µM |
| Inhibitor Concentration Range | 0.5 - 10,000 nM |
| Pre-incubation Time | 5 minutes |
| Temperature | 30°C |
| Assay Buffer | 25 mM Bis-Tris/HCl, pH 7.0 + 0.1 mg/mL BSA |
Conclusion
This document provides a comprehensive protocol for the assessment of sEH activity and its inhibition by this compound. The provided fluorometric assay is a robust and sensitive method for determining the potency of sEH inhibitors. The quantitative data and diagrams presented herein serve as a valuable resource for researchers in the field of drug discovery and development targeting soluble epoxide hydrolase.
References
- 1. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Long-Term Stability Testing of sEH Inhibitor-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The soluble epoxide hydrolase (sEH) enzyme is a significant therapeutic target for managing conditions such as hypertension, inflammation, and pain.[1][2][3][4][5] sEH inhibitors block the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. The stability of these inhibitors is a critical parameter that influences their efficacy, safety, and shelf-life.
This document provides comprehensive guidelines and detailed protocols for conducting long-term stability testing of a representative sEH inhibitor, designated here as "sEH inhibitor-12". The protocols are established based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances and products.[6][7][8][9] The objective of these studies is to evaluate how the quality of the this compound drug substance varies over time under the influence of various environmental factors like temperature, humidity, and light.
Forced degradation studies are also outlined, as they are essential for understanding the degradation pathways and for the development of stability-indicating analytical methods.[10][11][12][13]
Signaling Pathway of sEH Inhibition
Caption: sEH inhibition pathway.
Long-Term Stability Testing Protocol
This protocol is designed to establish a re-test period for the this compound drug substance.
Materials and Equipment
-
This compound (at least three primary batches)
-
Container closure system (identical to the proposed packaging for storage and distribution)
-
Controlled environmental chambers/incubators
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
Forced degradation apparatus (acid, base, peroxide, heat, light)
-
pH meter
-
Analytical balance
-
Volumetric glassware
Experimental Workflow
Caption: Experimental workflow for long-term stability testing.
Storage Conditions and Testing Frequency
The selection of storage conditions should be based on the intended market and climate zone. The following conditions are based on ICH Q1A(R2) guidelines.[6][8][9][14][15][16]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (minimum) | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[14] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6, 9, 12 months.[14] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months.[14] |
Intermediate studies are only necessary if a "significant change" is observed during accelerated studies when long-term studies are conducted at 25°C/60% RH.[8]
Analytical Procedures
A validated stability-indicating HPLC method is the primary analytical tool.
-
Assay and Purity: An HPLC method capable of separating this compound from its degradation products should be used. The method must be validated for specificity, linearity, accuracy, precision, and robustness.
-
Degradation Products: Any degradation product observed should be reported, and if levels are significant, they should be identified and quantified.
-
Physical Characteristics: Appearance, color, and any changes in the physical state of the drug substance should be documented at each time point.
Forced Degradation Studies Protocol
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical methods.[10][11][12][13] These studies are typically conducted on one batch of the drug substance.
Stress Conditions
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[11]
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
Samples should be analyzed at appropriate time points to target 5-20% degradation of the active substance.[13]
Data Presentation
The results of the long-term stability and forced degradation studies should be summarized in clear, structured tables.
Table 1: Long-Term Stability Data for this compound (Batch A) at 25°C/60% RH
| Time Point (Months) | Appearance | Assay (%) | Individual Impurity (%) | Total Impurities (%) |
| 0 | White powder | 99.8 | < 0.05 | 0.15 |
| 3 | White powder | 99.7 | < 0.05 | 0.16 |
| 6 | White powder | 99.6 | < 0.05 | 0.18 |
| 9 | White powder | 99.5 | 0.06 (Impurity 1) | 0.20 |
| 12 | White powder | 99.4 | 0.07 (Impurity 1) | 0.22 |
Table 2: Forced Degradation Results for this compound
| Stress Condition | % Degradation | Major Degradant(s) (Retention Time) |
| 0.1 M HCl, 60°C | 12.5 | Degradant A (4.2 min) |
| 0.1 M NaOH, 60°C | 8.2 | Degradant B (5.1 min) |
| 3% H₂O₂, RT | 15.8 | Degradant C (3.8 min), D (6.5 min) |
| 80°C, Solid | 2.1 | No significant degradation |
| Photostability | 5.5 | Degradant E (7.2 min) |
Conclusion
The long-term stability studies, conducted according to ICH guidelines, will provide the necessary data to establish a re-test period for this compound. The forced degradation studies will elucidate the intrinsic stability of the molecule and validate the analytical methods used. This comprehensive approach ensures the quality, safety, and efficacy of the drug substance throughout its lifecycle.
References
- 1. Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 7. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. ijisrt.com [ijisrt.com]
- 13. acdlabs.com [acdlabs.com]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Measuring Epoxyeicosatrienoic Acid (EET) Levels in the Presence of sEH Inhibitor-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques for measuring epoxyeicosatrienoic acid (EET) levels, with a specific focus on the application of soluble epoxide hydrolase (sEH) inhibitor-12 (also known as sEH-IN-12). This document details the principles of EET metabolism, the mechanism of sEH inhibition, and provides step-by-step protocols for the two primary methods of EET quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction to Soluble Epoxide Hydrolase and EETs
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] EETs play crucial roles in regulating a variety of physiological processes, including vasodilation, inflammation, and pain.[2] The biological activity of EETs is primarily terminated through their hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[2]
Inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases by increasing the endogenous levels of beneficial EETs.[3] sEH inhibitor-12 (sEH-IN-12) is a potent inhibitor of sEH, making it a valuable tool for both basic research and drug development.[1]
This compound: A Tool for Modulating EET Levels
This compound is a chemical compound that potently inhibits the enzymatic activity of soluble epoxide hydrolase.[1] By blocking sEH, this inhibitor prevents the conversion of EETs to DHETs, leading to an accumulation of EETs and a subsequent enhancement of their biological effects. The primary endpoint for assessing the efficacy of sEH inhibitors in biological systems is the measurement of the EET/DHET ratio.[4] An increase in this ratio is a direct indicator of sEH inhibition.
Quantitative Data on sEH Inhibition
The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. While extensive quantitative data for the specific effects of this compound on EET/DHET ratios in various biological systems are not widely published, the following tables provide representative data on the potency of sEH inhibitors and the typical changes observed in EET and DHET levels upon sEH inhibition.
Table 1: Inhibitory Potency of this compound and a Representative sEH Inhibitor
| Compound | Target Enzyme | IC50 Value |
| This compound | sEH | 0.7 µM[1] |
| AUDA (a well-characterized sEH inhibitor) | Mouse sEH | 18 nM |
| Human sEH | 69 nM |
Table 2: Representative Changes in EET and DHET Levels Following sEH Inhibition in an Animal Model
| Analyte | Vehicle Control (pg/mg tissue) | sEH Inhibitor Treatment (pg/mg tissue) | Fold Change (EET/DHET Ratio) |
| 14,15-EET | 150 ± 25 | 350 ± 40 | \multirow{2}{*}{6.3-fold increase[4]} |
| 14,15-DHET | 50 ± 8 | 20 ± 5 | |
| 11,12-EET | 120 ± 20 | 280 ± 30 | \multirow{2}{}{-} |
| 11,12-DHET | 40 ± 6 | 15 ± 4 | |
| 8,9-EET | 80 ± 15 | 190 ± 25 | \multirow{2}{}{-} |
| 8,9-DHET | 30 ± 5 | 10 ± 3 |
*Note: Fold change in EET/DHET ratio is often reported for the most abundant or biologically active regioisomer.
Signaling Pathway of sEH in Arachidonic Acid Metabolism
The following diagram illustrates the central role of soluble epoxide hydrolase in the arachidonic acid cascade and the mechanism of action for sEH inhibitors.
Caption: sEH in the arachidonic acid cascade.
Experimental Protocols
Two primary methodologies are employed for the accurate quantification of EET levels: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Measurement of EETs and DHETs by LC-MS/MS
LC-MS/MS is the gold standard for the analysis of eicosanoids due to its high sensitivity, specificity, and ability to simultaneously measure multiple analytes.
Caption: Workflow for LC-MS/MS analysis of EETs.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Deuterated internal standards for EETs and DHETs (e.g., d11-14,15-EET, d11-14,15-DHET)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: a. To 200 µL of plasma or tissue homogenate, add 10 µL of the internal standard mixture. b. Precipitate proteins by adding 800 µL of ice-cold methanol containing 0.1% formic acid. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water. b. Load the supernatant onto the conditioned SPE cartridge. c. Wash the cartridge with 3 mL of 10% methanol in water. d. Elute the analytes with 2 mL of methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL. b. Tandem Mass Spectrometry:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for each EET and DHET regioisomer and their corresponding internal standards should be optimized. Representative transitions are provided in Table 3.
Table 3: Representative MRM Transitions for EETs and DHETs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 14,15-EET | 319.2 | 167.1 |
| 11,12-EET | 319.2 | 219.1 |
| 8,9-EET | 319.2 | 155.1 |
| 5,6-EET | 319.2 | 115.1 |
| 14,15-DHET | 337.2 | 207.1 |
| 11,12-DHET | 337.2 | 195.1 |
| 8,9-DHET | 337.2 | 167.1 |
| 5,6-DHET | 337.2 | 141.1 |
-
Data Analysis: a. Generate a standard curve for each analyte using known concentrations of authentic standards. b. Quantify the concentration of each EET and DHET in the samples by interpolating from the respective standard curves. c. Calculate the EET/DHET ratio for each regioisomeric pair.
Measurement of EETs by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that can be used for the quantification of specific EETs or DHETs. Commercially available kits are typically specific for one regioisomer.
Caption: General workflow for a competitive ELISA.
This protocol is a general guideline for a competitive ELISA, such as the 14,15-EET/DHET ELISA Kit.[1]
Materials:
-
ELISA kit for the specific EET or DHET of interest (containing pre-coated plates, standards, detection antibody-HRP conjugate, wash buffer, substrate, and stop solution)
-
Biological samples, prepared and diluted as required
-
Microplate reader
Procedure:
-
Reagent Preparation: a. Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting wash buffers, standards, and detection antibodies.
-
Assay Procedure: a. Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate. b. Add 50 µL of the HRP-conjugated detection antibody to each well. c. Incubate the plate for 2 hours at room temperature on a shaker. d. Aspirate the contents of the wells and wash each well four times with 300 µL of wash buffer. e. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark. f. Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition and Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the concentration of the analyte in the samples by interpolating from the standard curve. In a competitive ELISA, the signal is inversely proportional to the amount of analyte in the sample.
Conclusion
The selection of the appropriate technique for measuring EET levels depends on the specific research question, the required sensitivity and specificity, and the available equipment. LC-MS/MS offers the most comprehensive and accurate analysis, while ELISA provides a higher-throughput and more accessible option for the quantification of specific EETs. The use of this compound in conjunction with these analytical methods allows for the precise investigation of the role of the sEH-EET pathway in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: sEH Inhibitor-12 (TPPU)
Welcome to the technical support center for sEH Inhibitor-12, scientifically known as 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and handling of this potent soluble epoxide hydrolase (sEH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPPU) and why is its solubility a concern?
A1: TPPU is a potent, urea-based inhibitor of soluble epoxide hydrolase (sEH) used in research to study inflammation, pain, and cardiovascular diseases. Like many urea-based inhibitors, TPPU is a lipophilic molecule with poor aqueous solubility, which can lead to precipitation in experimental settings. Early sEH inhibitors had poor water solubility which affected their oral availability and bioavailability.[1] Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results.
Q2: What is the best solvent for preparing a stock solution of TPPU?
A2: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of TPPU.[2] It is advisable to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can affect the inhibitor's solubility and stability.
Q3: What is the solubility of TPPU in common laboratory solvents?
A3: The solubility of TPPU varies significantly across different solvents. Below is a summary of its solubility in common organic solvents and aqueous solutions.
Data Presentation
Table 1: Solubility of this compound (TPPU) in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~12.5 - 83.33 | ~34.8 - 231.9 | Solubility may vary between suppliers. Warming and sonication can aid dissolution.[2][3] |
| Dimethylformamide (DMF) | ~15 | ~41.7 | --- |
| Ethanol | ~5 - 36 | ~13.9 - 100.2 | Solubility may vary between suppliers.[2] |
| PEG400 | >15 | >41.7 | Stable solution at room temperature.[4] |
| DMF:PBS (pH 7.2) (1:9) | ~0.1 | ~0.28 | Aqueous solutions are not recommended for storage for more than one day.[2][5] |
| Corn Oil | ≥2.08 | ≥5.79 | When prepared as a 10% DMSO, 90% Corn Oil formulation.[3] |
Table 2: IC₅₀ Values of TPPU against sEH from Different Species
| Species | IC₅₀ (nM) |
| Human | 3.7 |
| Mouse | 2.8 - 6 |
| Rat | 5 |
| Monkey | 37 |
Data compiled from multiple sources.[3]
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding the DMSO stock solution to an aqueous buffer or cell culture medium.
Cause: This is a common phenomenon known as "crashing out" or "solvent shock." TPPU is highly soluble in DMSO but poorly soluble in aqueous solutions. When the concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate.
Solutions:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible, typically below 0.5% for cell-based assays, to minimize solvent effects and cytotoxicity.
-
Stepwise Dilution: Instead of adding the high-concentration stock directly to the full volume of aqueous medium, perform an intermediate dilution in your medium or buffer. Add this intermediate dilution to the final volume.
-
Slow Addition and Mixing: Add the TPPU stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This prevents localized high concentrations of the inhibitor.
-
Use of a Co-solvent in the Final Medium: For in vivo formulations, co-solvents like PEG400 or Tween-80 can be used to maintain solubility.[3][4]
Issue: The solution is initially clear but becomes cloudy or shows precipitate over time.
Cause: This can be due to several factors:
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of TPPU.
-
Instability in Aqueous Solution: TPPU is not stable in aqueous solutions for extended periods. It is recommended not to store aqueous working solutions for more than a day.[2][5]
-
Interactions with Media Components: Salts and proteins in complex media can sometimes interact with the compound and reduce its solubility over time.
Solutions:
-
Prepare Fresh Working Solutions: Always prepare your aqueous working solutions fresh for each experiment.
-
Maintain Temperature: If working with cultured cells, use a heated stage during microscopy to maintain the temperature. Minimize the time plates are outside the incubator.
-
Check for Contamination: Ensure your solvents and buffers are free of contaminants that could act as nucleation sites for precipitation.
Experimental Protocols
Protocol 1: Preparation of TPPU Stock Solution
Objective: To prepare a high-concentration stock solution of TPPU in DMSO.
Materials:
-
This compound (TPPU) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the TPPU powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of TPPU powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your weighed TPPU).
-
Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.[3]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. DMSO stock solutions are stable for at least one year when stored at -80°C.
Protocol 2: Preparation of Working Solution for In Vitro (Cell Culture) Experiments
Objective: To prepare a final working solution of TPPU in cell culture medium with a final DMSO concentration of ≤ 0.5%.
Procedure:
-
Thaw a single-use aliquot of your TPPU DMSO stock solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution. For example, to achieve a final concentration of 1 µM, you can first dilute your 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:100 into your final volume of culture medium.
-
Alternatively, add the DMSO stock solution dropwise to the pre-warmed medium while gently swirling to ensure rapid dispersal. The final DMSO concentration should not exceed 0.5%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 3: Preparation of TPPU Formulation for Oral Gavage (In Vivo)
Objective: To prepare a stable formulation of TPPU for oral administration in animal models.
Materials:
-
TPPU DMSO stock solution (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline
Procedure: This protocol is adapted from a formulation that achieves a clear solution of at least 2.08 mg/mL.[3]
-
In a sterile tube, add 100 µL of a 20.8 mg/mL TPPU stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. The resulting formulation will be a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution containing 2.08 mg/mL of TPPU.
Visualizations
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
The sEH enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties.[6][7] EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[6][8] sEH converts EETs into their less active diol form, dihydroxyeicosatrienoic acids (DHETs).[7] By inhibiting sEH, TPPU increases the bioavailability of EETs, thereby enhancing their protective effects.
Caption: The sEH signaling pathway and the mechanism of action of TPPU.
Experimental Workflow for Preparing a Working Solution
The following workflow illustrates the recommended steps to minimize precipitation when preparing a working solution of TPPU for in vitro experiments.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arachidonic acid cytochrome P450 epoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoxygenase - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing sEH Inhibitor-12 Delivery In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sEH inhibitor-12 and other related soluble epoxide hydrolase (sEH) inhibitors. The information is designed to address common challenges encountered during in vivo experiments and facilitate the optimization of inhibitor delivery and efficacy.
Frequently Asked Questions (FAQs)
Q1: My sEH inhibitor, including analogs of this compound, shows poor solubility in aqueous solutions for in vivo administration. What are my options?
A1: Poor aqueous solubility is a common challenge with many sEH inhibitors due to their often lipophilic nature.[1][2][3] Here are several strategies to address this issue:
-
Formulation Development: Early sEH inhibitors required careful formulation for oral administration due to poor water solubility.[3] Consider using co-solvents such as polyethylene (B3416737) glycol (e.g., PEG400), ethanol, or dimethyl sulfoxide (B87167) (DMSO).[4] However, be aware that vehicles like DMSO can potentially influence oxylipin profiles.[5]
-
Structural Modification: Efforts to improve physical properties like water solubility have been a key focus in the development of newer sEH inhibitors.[1][2] For instance, introducing polar functional groups can enhance solubility.[3] While you may be working with a specific inhibitor, this is a crucial consideration in lead optimization.
-
Alternative Administration Routes: If oral bioavailability is compromised due to solubility issues, consider alternative routes such as subcutaneous (s.c.) or intravenous (i.v.) injections, which can bypass absorption barriers.[3] Some studies have also successfully administered sEH inhibitors in drinking water for chronic studies.[3][6]
Q2: I'm observing lower than expected in vivo efficacy with this compound despite good in vitro potency. What are the potential causes?
A2: A discrepancy between in vitro potency and in vivo efficacy is a frequent hurdle in drug development. Several factors could be at play:
-
Pharmacokinetics (PK): The compound may have a poor pharmacokinetic profile, characterized by low absorption, rapid metabolism, or fast clearance.[1][2] Early sEH inhibitors, for example, were limited by rapid metabolism.[3] It is crucial to perform pharmacokinetic studies to determine parameters like Cmax, t1/2, and AUC.[3][6]
-
Metabolic Instability: The inhibitor might be rapidly metabolized in vivo, leading to concentrations below the therapeutic threshold.[1][2][3] For example, the addition of certain alkyl groups, while enhancing potency, can decrease metabolic stability.[1][2]
-
Target Engagement: It's essential to confirm that the inhibitor is reaching its target (sEH) in the tissue of interest at sufficient concentrations. This can be assessed by measuring the ratio of lipid epoxides to their corresponding diols in plasma or tissue, which serves as a biomarker of sEH inhibition.[3][6]
-
Animal Model Specifics: The efficacy of sEH inhibitors can be strain-dependent. For instance, certain strains of spontaneously hypertensive rats (SHRs) have shown insensitivity to the effects of sEH inhibitors.[7]
Q3: Are there potential off-target effects associated with sEH inhibitors that I should be aware of?
A3: While many sEH inhibitors are highly selective, the possibility of off-target effects should always be considered.
-
CYP450 Enzymes: Increased lipophilicity in some inhibitors might increase their affinity for cytochrome P450 (CYP450) enzymes, which are involved in drug metabolism.[1][2]
-
Synergistic Effects: sEH inhibitors can synergize with other compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and phosphodiesterase (PDE) inhibitors.[7] This could lead to unexpected effects if co-administered.
-
Use of Structurally Different Inhibitors: To confirm that the observed biological outcomes are due to sEH inhibition and not off-target effects of a specific chemical scaffold, it is good practice to use structurally different sEH inhibitors in your experiments.[8]
Troubleshooting Guides
Problem: Inconsistent results between experimental animals.
| Potential Cause | Troubleshooting Step |
| Improper Formulation | Ensure the inhibitor is fully dissolved and the formulation is homogenous before each administration. Prepare fresh formulations regularly. |
| Dosing Inaccuracy | Calibrate all dosing equipment. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. |
| Animal Variability | Use age- and weight-matched animals. Consider potential sex differences in metabolism and response. Ensure consistent housing and diet conditions. |
| Vehicle Effects | Run a vehicle-only control group to account for any biological effects of the formulation excipients.[5] |
Problem: Difficulty in assessing target engagement in vivo.
| Potential Cause | Troubleshooting Step |
| Suboptimal Sample Collection/Processing | Collect blood or tissue samples at appropriate time points based on the inhibitor's pharmacokinetic profile. Use appropriate anticoagulants and immediately process or freeze samples to prevent ex vivo degradation of analytes. |
| Insensitive Analytical Method | Utilize a sensitive and validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify the relevant lipid epoxides and diols.[3] |
| Biomarker Selection | The ratio of epoxides to diols (e.g., EpOMEs/DiOMEs for linoleic acid metabolites or EETs/DHETs for arachidonic acid metabolites) is a reliable biomarker of sEH activity.[3] |
Data Presentation
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of Selected sEH Inhibitors
| Inhibitor | Water Solubility (µM) | In Vitro Potency (IC50/Ki, nM) | Oral Bioavailability (%) | t1/2 (h) |
| AUDA | Low | ~3 | Poor | Short |
| t-AUCB | Significantly better than AUDA | Similar to AUDA | 68 ± 22 | Longer than AUDA |
| TPPU | Good | ~0.9 (Ki) | High | Long |
| TPAU | Good | - | High | - |
Data compiled from multiple sources for illustrative comparison.[3][9][10]
Experimental Protocols
Protocol 1: Preparation of an sEH Inhibitor Formulation for Oral Gavage
-
Objective: To prepare a homogenous solution or suspension of an sEH inhibitor for oral administration in a rodent model.
-
Materials:
-
Procedure:
-
Weigh the required amount of the sEH inhibitor.
-
In a suitable container, add the vehicle components.
-
While vortexing, slowly add the powdered inhibitor to the vehicle.
-
Sonicate the mixture for 5-10 minutes or until the inhibitor is fully dissolved or a fine, homogenous suspension is formed.
-
Visually inspect for any undissolved particles.
-
Prepare the formulation fresh daily and store it protected from light.
-
Protocol 2: Assessment of in vivo sEH Inhibition via LC-MS/MS
-
Objective: To determine the extent of sEH inhibition in vivo by measuring the ratio of epoxide-to-diol metabolites in plasma.
-
Materials:
-
Animal plasma samples (collected at various time points post-inhibitor administration)
-
LC-MS/MS system
-
Internal standards (deuterated epoxides and diols)
-
Solid-phase extraction (SPE) cartridges
-
Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)
-
-
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add internal standards to each sample.
-
Perform protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the oxylipins.
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable chromatographic column (e.g., C18) to separate the analytes.
-
Employ a multiple reaction monitoring (MRM) method on the mass spectrometer to detect and quantify the specific parent-daughter ion transitions for each epoxide and diol.
-
-
Data Analysis:
-
Calculate the concentrations of each analyte based on the standard curve.
-
Determine the ratio of the sum of epoxides to the sum of diols (e.g., (ΣEETs) / (ΣDHETs)).
-
Compare the ratios between the vehicle-treated and inhibitor-treated groups. A significant increase in this ratio indicates successful sEH inhibition.
-
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 6. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting sEH inhibitor-12 inconsistent results
Welcome to the technical support center for sEH Inhibitor-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during experiments with sEH inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for sEH inhibitors?
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties.[1][2] By inhibiting sEH, the degradation of EETs is prevented, leading to an increase in their endogenous levels and enhancing their beneficial effects.[3][4] The primary therapeutic goal of sEH inhibition is to stabilize these protective epoxy fatty acids.[5]
Q2: Why am I seeing variable efficacy with this compound in my hypertension model?
Inconsistent results with sEH inhibitors in hypertension models have been reported in the literature. While many preclinical studies in rodent models have demonstrated the blood pressure-lowering effects of sEH inhibitors, some studies have failed to show efficacy in certain strains of spontaneously hypertensive rats.[3] Furthermore, a clinical trial of the sEH inhibitor AR9281 for hypertension did not demonstrate efficacy in phase II studies.[3] The reasons for these discrepancies can be multifactorial, including the choice of animal model, the specific inhibitor used, and potential differences in the underlying pathophysiology of hypertension.
Q3: Could the physicochemical properties of my sEH inhibitor be affecting my results?
Yes, the physical and chemical properties of sEH inhibitors can significantly impact their experimental performance. Early urea-based sEH inhibitors were characterized by poor water solubility and high melting points, which limited their oral bioavailability and complicated in vivo studies.[6] Researchers have since worked to improve these properties by incorporating polar functional groups or modifying the chemical scaffold to enhance solubility and reduce the melting point, thereby improving formulation and pharmacokinetic profiles.[6][7] If you are using an older generation inhibitor, solubility issues could be a major contributor to inconsistent results.
Troubleshooting Guides
Issue 1: Poor or Inconsistent In Vivo Efficacy
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Verify the solubility of your specific sEH inhibitor in the chosen vehicle. Consider using formulation strategies to improve solubility, such as using oleic acid-rich triglycerides with PEG400 for oral administration.[8] Ensure the inhibitor is fully dissolved before administration. |
| Metabolic Instability | Research the known metabolic stability of your inhibitor. If it has a short half-life, consider more frequent dosing or a different route of administration to maintain effective concentrations.[3] Newer generations of sEH inhibitors have been designed for improved metabolic stability.[9] |
| Incorrect Dosage | The effective dose can vary significantly between different inhibitors and animal models. Perform a dose-response study to determine the optimal concentration for your specific experimental conditions. |
| Off-Target Effects | Be aware of potential off-target effects. For example, the sEH inhibitor TPPU has been shown to also inhibit p38 kinase.[6] Consider using a structurally different sEH inhibitor to confirm that the observed effects are due to sEH inhibition.[4] |
Issue 2: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | Due to their hydrophobic nature, sEH inhibitors can precipitate in aqueous cell culture media. Visually inspect your culture plates for any signs of precipitation. Consider using a lower concentration of the inhibitor or dissolving it in a vehicle like DMSO at a final concentration that does not affect cell viability. |
| Cell Line Variability | The expression level of sEH can vary between different cell lines. Confirm the expression of sEH in your chosen cell line by Western blot or qPCR. |
| Assay Interference | Some inhibitors may interfere with the assay readout. For example, they might have intrinsic fluorescence that could interfere with fluorescent-based assays. Run appropriate controls, including vehicle-only and inhibitor-only wells, to rule out any assay artifacts. |
Data Presentation
Table 1: Physicochemical Properties of Selected sEH Inhibitors
| Inhibitor | IC50 (human sEH) | Water Solubility | Melting Point (°C) | Reference |
| AUDA | 69 nM | Improved over early inhibitors | --- | [10] |
| DCU | --- | Poor | High | [6] |
| TPPU | 3.7 nM | --- | --- | [10] |
| MTCMB | Potent | 125 µM (2-fold > AUDA) | 115 | [6] |
| AR9281 | Not highly potent | --- | --- | [3] |
Table 2: In Vivo Efficacy of sEH Inhibitors in a Diabetic Neuropathic Pain Model
| Inhibitor | Dose | Efficacy | Comparison | Reference |
| t-TUCB | 10 mg/kg | Significantly improved mechanical withdrawal thresholds | Comparable to 100 mg/kg gabapentin | [11] |
| Inhibitor 3 (2696) | 0.3 mg/kg (single dose) | Good efficacy | --- | [7] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of sEH Inhibitors
-
Formulation: For oral administration, dissolve the sEH inhibitor in an appropriate vehicle such as an oleic acid-rich triglyceride containing 20% PEG400 (v/v) to ensure a clear solution.[8] For intraperitoneal injection, a vehicle like corn oil can be used.
-
Dosing: Administer the inhibitor at the desired concentration based on previous literature or pilot studies. For example, TPPU has been used at 5 mg/kg/day orally.[4]
-
Blood Collection: Collect blood samples at various time points post-administration to determine the pharmacokinetic profile of the inhibitor.[8]
-
Target Engagement: To confirm that the inhibitor is reaching its target in vivo, perform a Cellular Thermal Shift Assay (CETSA) on brain tissue samples.[4]
Protocol 2: Cell-Based Assay for Assessing sEH Inhibition
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a stock solution of the sEH inhibitor in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells.
-
Incubation: Treat the cells with the sEH inhibitor for a predetermined period.
-
Assay: After incubation, lyse the cells and measure sEH activity using a commercially available assay kit or a previously published method. The activity is typically measured by monitoring the conversion of a substrate to a fluorescent product.
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Signaling pathway of sEH and the action of this compound.
Caption: General experimental workflows for in vivo and in vitro studies.
References
- 1. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition or Deletion of Soluble Epoxide Hydrolase Prevents Hyperglycemia, Promotes Insulin Secretion, and Reduces Islet Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. escholarship.org [escholarship.org]
Technical Support Center: Improving sEH Inhibitor Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of the soluble epoxide hydrolase (sEH) inhibitor, 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), likely referred to as sEH inhibitor-12.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound (AUDA) after oral administration in our animal models. What are the likely causes?
A1: The poor oral bioavailability of AUDA is a well-documented issue primarily stemming from its physicochemical properties. Key contributing factors include:
-
Low Aqueous Solubility: AUDA has limited solubility in water, which hinders its dissolution in the gastrointestinal (GI) tract, a critical step for absorption.[1][2][3]
-
High Melting Point: The crystalline nature and high melting point of AUDA can also contribute to poor dissolution kinetics.[1][2]
-
Rapid Metabolism: The adamantyl moiety in AUDA is susceptible to rapid metabolism by cytochrome P450 enzymes, leading to a short in vivo half-life and reduced systemic exposure.[4][5]
Q2: What are the recommended formulation strategies to enhance the oral bioavailability of this compound (AUDA)?
A2: Several formulation strategies can be employed to overcome the poor solubility and improve the absorption of AUDA:
-
Prodrug Approach (Esterification): Converting the carboxylic acid group of AUDA into an ester (e.g., AUDA-butyl ester) can significantly improve its solubility in oil-based vehicles and enhance oral bioavailability.[1] Ester derivatives often exhibit lower melting points and better formulation compatibility.[1]
-
Lipid-Based Formulations: Incorporating AUDA into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the GI tract and facilitate absorption.[6][7]
-
Use of Solubilizing Agents: Co-administration with solubilizing agents like (2-hydroxypropyl)-β-cyclodextrin can increase the aqueous solubility of AUDA and improve its absorption.
-
Particle Size Reduction: Techniques like micronization and nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[6][8]
Q3: Are there alternative sEH inhibitors with better intrinsic bioavailability than AUDA?
A3: Yes, subsequent generations of sEH inhibitors have been developed with improved pharmacokinetic profiles. For instance, compounds like 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU) and trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) have demonstrated higher oral bioavailability and longer half-lives in preclinical studies.[9][10][11] If the specific structure of AUDA is not critical for your study, exploring these alternatives could be beneficial.
Troubleshooting Guides
Issue: Inconsistent Bioavailability Data in Preclinical Studies
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization of AUDA in Vehicle | 1. Visually inspect the dosing solution for any undissolved particles. 2. Gently warm and sonicate the vehicle to aid dissolution, ensuring the temperature does not degrade the compound. 3. Filter the solution before administration to remove any undissolved drug. |
| Inaccurate Dosing | 1. Calibrate all pipettes and syringes regularly. 2. For suspensions, ensure the formulation is homogenous by thorough mixing before each administration. |
| Animal Stress Affecting GI Function | 1. Acclimatize animals to the handling and dosing procedures. 2. For chronic studies, consider administration in palatable food or jelly to reduce stress from gavage. |
| Inter-animal Variability | 1. Increase the number of animals per group to improve statistical power. 2. Ensure a consistent fasting period before dosing, as food can significantly impact absorption. |
Issue: Difficulty in Formulating AUDA for Oral Gavage
| Potential Cause | Troubleshooting Step |
| Precipitation of AUDA in Aqueous Vehicles | 1. Switch to an oil-based vehicle such as corn oil or triolein. 2. Prepare a suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose). 3. Use a co-solvent system, but be mindful of potential toxicity. |
| High Viscosity of the Formulation | 1. Gently warm the formulation to reduce viscosity before administration. 2. Select a gavage needle with an appropriate gauge to handle the formulation. |
Data Presentation: Bioavailability of sEH Inhibitors
Table 1: Oral Bioavailability of AUDA and its Ester Derivative in Mice
| Compound | Dose (mg/kg) | Vehicle | Bioavailability (%) | Reference |
| AUDA | 0.3 | Not Specified | Low (not quantified) | [1] |
| AUDA-butyl ester | 0.3 | Not Specified | Significantly Improved | [1] |
Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors in Cynomolgus Monkeys (Oral Dosing at 0.3 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| TPAU | 28 ± 12 | 2.0 ± 1.0 | 250 ± 120 | [9] |
| TPPU | 110 ± 50 | 2.5 ± 1.0 | 2300 ± 1100 | [9] |
| t-TUCB | 130 ± 50 | 1.8 ± 0.5 | 1100 ± 400 | [9] |
| t-CPUB | 120 ± 40 | 2.0 ± 0.8 | 1200 ± 500 | [9] |
Table 3: Oral Bioavailability of AR9281 in Different Species
| Species | Bioavailability (%) | Reference |
| Rat | 100 | [12] |
| Cynomolgus Monkey | 25 | [12] |
Experimental Protocols
Key Experiment: In Vivo Pharmacokinetic Study of an sEH Inhibitor
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of an sEH inhibitor following oral administration in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.
-
Drug Formulation:
-
For a poorly soluble inhibitor like AUDA, formulate as a suspension in 0.5% carboxymethylcellulose in water or dissolve in an oil-based vehicle like corn oil.
-
For more soluble inhibitors or prodrugs, dissolution in a vehicle like polyethylene (B3416737) glycol 400 (PEG400) in water may be appropriate.
-
-
Administration:
-
Administer the formulated sEH inhibitor via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
For intravenous administration (to determine absolute bioavailability), dissolve the compound in a suitable vehicle (e.g., saline with a co-solvent) and administer via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the sEH inhibitor in plasma.
-
Prepare calibration standards and quality control samples by spiking known concentrations of the inhibitor into blank plasma.
-
Extract the inhibitor from the plasma samples using protein precipitation or liquid-liquid extraction.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
Visualizations
Caption: The sEH signaling pathway and the mechanism of action of sEH inhibitors.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Caption: A logical troubleshooting guide for addressing low bioavailability.
References
- 1. Design of bioavailable derivatives of 12-(3-adamantan-1-yl-ureido) dodecanoic acid, a potent inhibitor of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
sEH inhibitor-12 degradation and storage conditions
This technical support center provides guidance on the degradation and storage conditions for sEH inhibitor-12 and related urea-based inhibitors. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C. For short-term storage, 4°C is acceptable. It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound should be stored at -80°C for long-term storage (up to six months) or -20°C for shorter durations (up to one month).[1] Use of freshly prepared solutions is always recommended to ensure optimal activity.
Q3: What solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of urea-based sEH inhibitors.[1] For in vivo experiments, formulations in oleic oil containing 5% polyethylene (B3416737) glycol 400 have been used.
Q4: Is this compound sensitive to light?
Q5: What are the potential signs of degradation of this compound?
A5: Visual signs of degradation in the solid form can include discoloration or changes in crystallinity. In solution, the appearance of precipitates or a change in color may indicate degradation or poor solubility. A decrease in the compound's inhibitory activity in your assay is a functional indicator of potential degradation.
Troubleshooting Guide
Q1: I am observing inconsistent results in my experiments. Could this be related to the degradation of this compound?
A1: Yes, inconsistent results, such as a loss of potency, can be a sign of compound degradation. Urea-based compounds can be susceptible to hydrolysis, especially if exposed to moisture or non-anhydrous solvents. Ensure that you are using fresh or properly stored stock solutions and anhydrous solvents.
Q2: My this compound solution appears cloudy. What should I do?
A2: Cloudiness may indicate that the inhibitor has precipitated out of solution or has degraded. This can be due to storage at an inappropriate temperature or the use of a solvent in which the compound has limited solubility. Gentle warming and vortexing may help to redissolve the compound. However, if precipitation persists, it is advisable to prepare a fresh stock solution.
Q3: How can I check the purity and integrity of my this compound?
A3: The purity of your inhibitor can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A loss of purity over time or the appearance of new peaks can indicate degradation. Comparing the HPLC profile of your current stock to a freshly prepared solution or a reference standard can help identify any changes.
Storage and Stability Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | > 3 years | Keep tightly sealed and protected from moisture. |
| 4°C | ~ 2 years | Suitable for shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use for working solutions. |
Note: The storage information is based on general guidelines for similar sEH inhibitors and may vary for this compound. It is always recommended to consult the supplier's specific instructions.[1]
Table 2: Potential Degradation Issues and Troubleshooting
| Observation | Potential Cause | Recommended Action |
| Decreased inhibitory activity | Chemical degradation (e.g., hydrolysis) | Prepare fresh stock solutions. Verify storage conditions. |
| Precipitate in solution | Poor solubility or degradation | Gentle warming and vortexing. If unresolved, prepare a fresh solution. |
| Discoloration of powder or solution | Chemical decomposition | Do not use. Obtain a fresh batch of the compound. |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Ensure the compound is fully dissolved by vortexing.
-
-
Initial Analysis (Time = 0):
-
Dilute an aliquot of the stock solution to a suitable concentration (e.g., 100 µM) with the mobile phase.
-
Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a suitable mobile phase, for example, an isocratic flow of methanol:water (2:1 by volume).
-
Detect the compound using a UV detector at an appropriate wavelength (e.g., 230 nm).
-
Record the peak area and retention time. This will serve as your baseline.
-
-
Stability Study:
-
Store aliquots of the stock solution under different conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Prepare and analyze the samples by HPLC as described in step 2.
-
-
Data Analysis:
-
Compare the peak area of the inhibitor at each time point to the initial (Time = 0) peak area.
-
A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
Calculate the percentage of the inhibitor remaining at each time point to quantify its stability under different conditions.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential hydrolytic degradation of a urea-based inhibitor.
References
Technical Support Center: Minimizing Off-Target Effects of sEH Inhibitor-12 (AUDA and its Analogs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sEH inhibitor-12, focusing on 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) and its related urea-based analogs. The following information is designed to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, commonly known as AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid), is a potent inhibitor of soluble epoxide hydrolase (sEH).[1][2] The sEH enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory, vasodilatory, and analgesic effects.[3][4][5] By inhibiting sEH, AUDA and its analogs increase the bioavailability of EETs, thereby enhancing their protective effects.[3][6]
Q2: What are the potential off-target effects associated with urea-based sEH inhibitors like AUDA?
A2: The urea (B33335) functional group present in AUDA and many other sEH inhibitors is a common pharmacophore that can also be found in inhibitors of other enzymes, such as kinases and proteases.[7] This structural similarity raises the possibility of off-target interactions. While many sEH inhibitors demonstrate high selectivity, it is crucial to experimentally verify on-target engagement and rule out confounding off-target effects.[7][8]
Q3: How can I be sure that the observed biological effect in my experiment is due to sEH inhibition and not an off-target effect?
A3: A multi-pronged approach is recommended to validate that the observed phenotype is a direct result of sEH inhibition. This includes:
-
Employing genetic knockdown or knockout of the sEH gene (EPHX2): If the inhibitor's effect is mimicked by reducing sEH expression, it strongly suggests an on-target mechanism.[10]
-
Performing rescue experiments: Introducing exogenous EETs should replicate the effects of the sEH inhibitor.[6]
-
Utilizing a negative control compound: A structurally similar but inactive analog of the inhibitor should not produce the same biological effect.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results with this compound.
-
Possible Cause: Off-target effects, compound instability, or improper experimental conditions.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to sEH in your cellular model.[10][11]
-
Assess Compound Stability: The stability of urea-based inhibitors can be influenced by metabolic enzymes like cytochrome P450s.[12] Ensure the compound is not rapidly degrading under your experimental conditions.
-
Titrate the Inhibitor Concentration: Use the lowest effective concentration of the inhibitor to minimize the risk of off-target effects.[11] Determine the IC50 value in your specific assay system.
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve the inhibitor (e.g., DMSO) is not causing the observed effects.
-
Issue 2: Observed cellular toxicity at concentrations required for sEH inhibition.
-
Possible Cause: Off-target binding leading to cellular stress or apoptosis.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Toxicity: Determine the concentration at which the inhibitor induces toxicity and compare it to the concentration required for sEH inhibition.
-
Evaluate Markers of Apoptosis and Cell Stress: Use assays to measure caspase activation, DNA fragmentation, or other markers of cellular toxicity.
-
Test a Structurally Different sEH Inhibitor: If another potent sEH inhibitor with a different chemical scaffold does not cause toxicity at effective concentrations, the toxicity is likely an off-target effect of the initial compound.
-
Data Presentation
Table 1: Selectivity Profile of Representative sEH Inhibitors
| Inhibitor | Target IC50 (sEH) | Off-Target Kinase IC50 (Example: Raf-1) | Off-Target Protease IC50 (Example: Cathepsin) |
| AUDA | 3 nM | >10,000 nM | >10,000 nM |
| TPPU | 0.8 nM | >10,000 nM | Not Reported |
| Sorafenib | 900 nM | 6 nM (Raf-1) | Not Reported |
Note: This table is a simplified representation. A comprehensive selectivity profile would involve screening against a large panel of kinases and proteases.
Experimental Protocols
Protocol 1: sEH Inhibition Assay (Fluorescence-based)
This protocol is adapted from commercially available kits and provides a method for measuring the inhibitory activity of compounds against sEH.[13][14][15]
-
Objective: To determine the IC50 value of an sEH inhibitor.
-
Materials:
-
Recombinant human sEH
-
sEH assay buffer
-
Fluorogenic substrate (e.g., PHOME)
-
Test inhibitor (e.g., this compound/AUDA)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the microplate, add the recombinant sEH enzyme to the assay buffer.
-
Add the diluted test inhibitor or vehicle control (DMSO) to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate PHOME.
-
Measure the fluorescence kinetically or as an endpoint reading at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of target engagement in a cellular context.[10][11]
-
Objective: To verify that the sEH inhibitor binds to sEH within intact cells.
-
Materials:
-
Cultured cells expressing sEH
-
This compound (AUDA)
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-sEH antibody
-
-
Procedure:
-
Treat cultured cells with the sEH inhibitor or vehicle control for a defined period.
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble sEH remaining in the supernatant at each temperature using SDS-PAGE and Western blotting with an anti-sEH antibody.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
-
Visualizations
Caption: The sEH signaling pathway and the point of intervention for this compound.
Caption: Workflow for troubleshooting and confirming on-target effects of sEH inhibitors.
References
- 1. An Epoxide Hydrolase Inhibitor, 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA), Reduces Ischemic Cerebral Infarct Size in Stroke-Prone Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: sEH Inhibitor-12 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for sEH inhibitor-12.
Frequently Asked Questions (FAQs)
1. What is the purpose of generating a dose-response curve for this compound?
A dose-response curve is essential for characterizing the potency of this compound. It illustrates the relationship between the concentration of the inhibitor and the extent of soluble epoxide hydrolase (sEH) inhibition. From this curve, key parameters such as the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) can be determined, which is a critical measure of the inhibitor's potency.
2. What are the key components of an in vitro sEH inhibition assay?
A typical in vitro sEH inhibition assay includes:
-
Recombinant sEH enzyme: The target enzyme.
-
This compound: The compound being tested at various concentrations.
-
Substrate: A compound that the sEH enzyme acts upon. A commonly used fluorescent substrate is (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[1]
-
Assay Buffer: To maintain optimal pH and ionic strength for the enzyme.
-
Detection System: A microplate reader to measure the product formation, often through fluorescence.[1]
3. How should I prepare this compound for the assay?
Due to the often-limited aqueous solubility of sEH inhibitors, a stock solution should be prepared in an organic solvent like DMSO.[2][3] Subsequent dilutions to the final desired concentrations for the dose-response curve should be made in the assay buffer. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid affecting enzyme activity.
4. What range of concentrations should I test for this compound?
To generate a complete sigmoidal dose-response curve, a wide range of inhibitor concentrations should be tested, typically spanning several orders of magnitude (e.g., from picomolar to micromolar). A common starting point is a serial dilution, often with a 3-fold or 10-fold dilution factor, to cover a broad concentration range and identify the inhibitory range of the compound.
5. How do I analyze the data to determine the IC50 value?
The data (inhibitor concentration vs. enzyme activity) should be plotted using a non-linear regression model. The most common model for dose-response curves is the four-parameter logistic (4PL) equation. This will generate a sigmoidal curve from which the IC50 value can be accurately calculated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Pipetting errors.- Inconsistent mixing.- Edge effects in the microplate. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of reagents in each well.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| No inhibition observed, even at high concentrations | - Inactive inhibitor.- Incorrect inhibitor concentration.- Degraded enzyme. | - Verify the identity and purity of this compound.- Prepare fresh stock solutions and perform accurate serial dilutions.- Use a fresh aliquot of the sEH enzyme and confirm its activity with a known inhibitor as a positive control. |
| Incomplete dose-response curve (no upper or lower plateau) | - The concentration range tested is too narrow. | - Broaden the range of inhibitor concentrations tested to ensure you capture the full sigmoidal shape of the curve. |
| Poor curve fit (low R² value) | - Outliers in the data.- Assay variability.- Inappropriate regression model. | - Carefully examine the data for any obvious outliers and consider excluding them if justified.- Repeat the experiment with careful attention to consistency.- Ensure you are using a non-linear regression model suitable for dose-response curves, such as the four-parameter logistic model. |
| Inhibitor precipitation in the assay well | - Poor solubility of the inhibitor at the tested concentration. | - Decrease the highest concentration of the inhibitor tested.- Increase the percentage of co-solvent (e.g., DMSO) slightly, ensuring it remains at a level that does not affect enzyme activity.[2][3] |
Experimental Protocols
In Vitro sEH Inhibition Assay for IC50 Determination
This protocol is a generalized method for determining the IC50 value of this compound using a fluorescent substrate.
Materials:
-
Recombinant human or murine sEH
-
This compound
-
PHOME substrate
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[1]
-
DMSO
-
Black 96-well or 384-well microplate
-
Fluorescent microplate reader
Procedure:
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Further dilute these DMSO stocks into the assay buffer to create the final working concentrations for the assay. The final DMSO concentration in the well should be 1% or less.
-
-
Assay Setup:
-
Add a small volume (e.g., 1 µL) of the diluted inhibitor solutions to the wells of the microplate.
-
Include control wells:
-
100% activity control: Add assay buffer with the corresponding percentage of DMSO but no inhibitor.
-
0% activity control (background): Add assay buffer and substrate, but no enzyme.
-
-
Add the sEH enzyme solution to all wells except the 0% activity control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the PHOME substrate to all wells.
-
Immediately place the plate in a fluorescent microplate reader.
-
Measure the increase in fluorescence over time at an appropriate excitation and emission wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (initial velocity) for each well.
-
Normalize the data by setting the average of the 100% activity control as 100% and the average of the 0% activity control as 0%.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC50 value.
-
Data Presentation
The following table provides an example of how to structure the data obtained from an sEH inhibition assay for dose-response curve generation.
| This compound Conc. (nM) | Log [Inhibitor] (M) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Mean % Inhibition | Std. Dev. |
| 1000 | -6.0 | 98.5 | 99.1 | 98.8 | 98.8 | 0.3 |
| 300 | -6.5 | 92.1 | 93.5 | 91.8 | 92.5 | 0.9 |
| 100 | -7.0 | 75.4 | 76.8 | 74.9 | 75.7 | 1.0 |
| 30 | -7.5 | 51.2 | 50.1 | 52.3 | 51.2 | 1.1 |
| 10 | -8.0 | 24.8 | 26.2 | 25.5 | 25.5 | 0.7 |
| 3 | -8.5 | 8.9 | 9.5 | 8.2 | 8.9 | 0.7 |
| 1 | -9.0 | 2.1 | 2.5 | 1.8 | 2.1 | 0.4 |
| 0 | N/A | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
Mandatory Visualizations
Signaling Pathway of sEH Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Dose-Response Curve Optimization
Caption: Workflow for sEH inhibitor IC50 determination.
References
- 1. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Potent Soluble Epoxide Hydrolase (sEH) Inhibitors: TPPU vs. AUDA
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the efficacy and characteristics of prominent soluble epoxide hydrolase (sEH) inhibitors, with a focus on 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) and 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA).
In the quest for novel therapeutics targeting inflammation, pain, and cardiovascular diseases, inhibitors of soluble epoxide hydrolase (sEH) have emerged as a promising class of compounds. By preventing the degradation of endogenous anti-inflammatory lipid epoxides, such as epoxyeicosatrienoic acids (EETs), these inhibitors enhance their beneficial effects. This guide provides an objective comparison of the performance of two widely studied sEH inhibitors, TPPU and AUDA, supported by experimental data.
In Vitro Potency: A Head-to-Head Comparison
The inhibitory potency of a compound is a key determinant of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Data from various studies have consistently demonstrated that both TPPU and AUDA are highly potent inhibitors of sEH across different species, with IC50 values in the low nanomolar range.
| Inhibitor | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) | Rat sEH IC50 (nM) |
| TPPU | 0.9 - 45[1][2] | 6[1] | 5[1] |
| AUDA | 69[3][4] | 18[3][4] | Not Widely Reported |
Note: IC50 values can vary between different assay conditions and experimental setups.
Pharmacokinetic Profiles: A Look at In Vivo Behavior
The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical for its in vivo efficacy. An ideal sEH inhibitor should possess good oral bioavailability and a sufficiently long half-life to maintain therapeutic concentrations in the body.
TPPU has been shown to be readily absorbed and metabolically stable, allowing it to maintain effective concentrations in the bloodstream for an extended period.[5] Studies in mice have demonstrated that TPPU can be administered orally and achieves significant exposure.[1] Following a single oral dose of 0.3 mg/kg in mice, the maximum concentration (Cmax) in the blood was observed to be around 700 nM.[1]
AUDA , while a potent inhibitor in vitro, has demonstrated challenges with its physicochemical properties, including poor water solubility, which can limit its oral bioavailability.[6][7] To overcome this, more soluble derivatives like AUDA-butyl ester have been developed.[6] Following intraperitoneal administration of 10 mg/kg in rats, plasma levels of AUDA were found to be in the range that would be expected to inhibit sEH.
| Parameter | TPPU (Mice) | AUDA (Mice) |
| Route of Administration | Oral gavage[1] | Intraperitoneal injection |
| Dose | 0.1 - 3 mg/kg[1] | 10 mg/kg |
| Cmax | ~270 nM (at 0.1 mg/kg)[1] | Data not readily available in a comparable format |
| Bioavailability | 31-41% (oral)[1] | Poor oral bioavailability[5] |
| Half-life (t1/2) | Long half-life observed[1] | Shorter half-life |
In Vivo Efficacy: Performance in Preclinical Models
The ultimate test of an sEH inhibitor's potential lies in its ability to produce therapeutic effects in relevant disease models. Both TPPU and AUDA have demonstrated efficacy in a variety of preclinical settings.
TPPU has shown significant therapeutic effects in models of:
-
Inflammatory Pain: Effectively reduces pain-related behavior.
-
Neuropathic Pain: Demonstrates analgesic effects in models of diabetic neuropathy.[8]
-
Arthritis: Suppresses the inflammatory process and reduces joint tissue damage in mouse models of arthritis.[9]
-
Ischemic Stroke: Exhibits neuroprotective effects.[5]
-
Alzheimer's Disease: Reduces neuroinflammation and amyloid burden in animal models.[10]
AUDA has also shown promise in several disease models, including:
-
Inflammation: Possesses anti-inflammatory activity.[3]
-
Hypertension: Can lower blood pressure in hypertensive animal models.[11]
-
Ischemic Stroke: Reduces the size of cerebral infarcts in stroke-prone rats.[11]
-
Vascular Proliferation: Suppresses the proliferation of vascular smooth muscle cells.[3]
A direct comparative study in rat models of neuropathic and inflammatory pain found that both urea-based inhibitors like those related to TPPU and AUDA were effective in reducing pain.
Signaling Pathways and Experimental Workflows
The therapeutic effects of sEH inhibitors are mediated through the stabilization of EETs, which in turn modulate various downstream signaling pathways.
References
- 1. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lack of rewarding effects of a soluble epoxide hydrolase inhibitor TPPU in mice: Comparison with morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Epoxide Hydrolase Inhibitor, 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA), Reduces Ischemic Cerebral Infarct Size in Stroke-Prone Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: sEH Inhibitor TPPU vs. AR9281
In the landscape of soluble epoxide hydrolase (sEH) inhibitors, both 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) and 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) have emerged as significant tool compounds for preclinical research. This guide provides a comparative overview of their in vivo performance, drawing upon available experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their studies. While direct comparative in vivo studies are limited, this guide synthesizes data from individual studies to offer a comprehensive assessment of their pharmacokinetic profiles and efficacy in relevant animal models.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and efficacy data for TPPU and AR9281 from various in vivo studies.
Table 1: Comparative Pharmacokinetics of TPPU and AR9281
| Compound | Species | Dose | Route | Cmax | t1/2 | AUC | Reference |
| TPPU | Mouse | 0.1 mg/kg | p.o. | 270 nM | ~37 h | - | [1] |
| Mouse | 0.3 mg/kg | p.o. | 1700 nM | ~37 h | - | [1] | |
| Rat | 5 mg/L in drinking water | p.o. | 877 ± 47 nM (at day 8) | - | - | [1][2] | |
| Cynomolgus Monkey | 0.3 mg/kg | p.o. | 700 ± 600 nM | - | - | [1] | |
| AR9281 | Rat | 100 mg/kg/day | p.o. | - | - | - | [3] |
| Human | 250 mg | p.o. | - | 3-5 h | - | [4][5] | |
| Human | 500 mg | p.o. | - | 3-5 h | > dose proportional | [4][5] |
Note: "-" indicates data not available in the cited sources.
Table 2: Comparative Efficacy of TPPU and AR9281 in In Vivo Models
| Compound | Model | Species | Dose | Effect | Reference |
| TPPU | Collagen-Induced Arthritis | Mouse | 10 mg/kg/day | Ameliorated hyperalgesia and edema; Decreased pro-inflammatory cytokines | [6] |
| Lipopolysaccharide (LPS)-induced inflammation | Mouse | - | Reduced inflammatory response | [7] | |
| Angiotensin II-induced hypertension | Rat | - | Attenuated adventitial remodeling | [8] | |
| AR9281 | Angiotensin II-induced hypertension | Rat | 100 mg/kg/day | Lowered systolic blood pressure from 180 ± 5 mmHg to 142 ± 7 mmHg | [3][9][10] |
| Angiotensin II-induced hypertension | Rat | Dose-dependent | Attenuated the increase in blood pressure | [11] | |
| Diet-induced obesity | Mouse | Dose-dependent | Attenuated enhanced glucose excursion | [11] |
Signaling Pathways and Experimental Workflows
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
Soluble epoxide hydrolase plays a crucial role in the metabolism of anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), converting them to their less active diol forms (dihydroxyeicosatrienoic acids or DHETs). Inhibition of sEH increases the bioavailability of EETs, which then exert their beneficial effects through various downstream signaling pathways.
Caption: sEH metabolizes EETs to less active DHETs. sEH inhibitors block this, increasing EETs and their beneficial effects.
Experimental Workflow for In Vivo Hypertension Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of sEH inhibitors in a rodent model of angiotensin II-induced hypertension.
Caption: Workflow for testing sEH inhibitors in a rat hypertension model, from acclimatization to data analysis.
Experimental Protocols
Angiotensin II-Induced Hypertension Model in Rats (for AR9281)
-
Animals: Male Sprague-Dawley rats were used in the study.[3]
-
Hypertension Induction: Hypertension was induced by continuous infusion of angiotensin II (65 ng/min) via a mini-pump.[3]
-
Drug Administration: AR9281 was administered orally at a dose of 100 mg/kg/day in the vehicle (5% (2-hydroxypropyl)-β-cyclodextrin) for a 14-day period.[3]
-
Blood Pressure Measurement: Systolic blood pressure was measured using tail-cuff plethysmography.[3]
-
Endpoint Analysis: At the end of the treatment period, kidneys were collected for histological analysis of glomerular injury and real-time PCR arrays to profile the expression of inflammatory genes.[3][10]
Collagen-Induced Arthritis Model in Mice (for TPPU)
-
Animals: DBA/1J mice were used.[6]
-
Arthritis Induction: Arthritis was induced by collagen injection.[6]
-
Drug Administration: TPPU was administered daily at a dose of 10 mg/kg for 15 days.[6]
-
Efficacy Assessment: Disease progression was monitored by clinical score, number of affected paws, pain (hyperalgesia), and edema.[6]
-
Endpoint Analysis: Histopathological analysis of knee joints was performed. Expression of pro-inflammatory cytokines was also assessed.[6]
Oral Administration in Rodents
For oral administration in rats and mice, compounds are typically dissolved in a suitable vehicle. The administration is often performed using oral gavage, which involves gently restraining the animal and using a gavage needle to deliver the solution directly into the stomach.[12][13] Training animals for voluntary oral consumption of the drug mixed in a palatable substance is an alternative method to reduce stress.[14][15]
Discussion and Conclusion
Both TPPU and AR9281 have demonstrated in vivo efficacy as sEH inhibitors in various disease models.
TPPU exhibits a favorable pharmacokinetic profile with a long half-life in mice, suggesting the potential for less frequent dosing.[1] It has shown potent anti-inflammatory effects in a mouse model of arthritis, significantly reducing clinical signs of the disease.[6] Furthermore, TPPU has been shown to have protective effects in models of hypertension and neurological disorders.[7][8]
AR9281 has been evaluated in both rodent models and human clinical trials.[4][5][11] In a rat model of angiotensin II-induced hypertension, AR9281 effectively lowered blood pressure and reduced renal inflammation and injury.[3][9][10] While it showed a shorter half-life in humans compared to TPPU in mice, it achieved significant sEH inhibition at the tested doses.[4][5]
References
- 1. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU): Resulting drug levels and modulation of oxylipin pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Effects of sEH Inhibition: A Comparative Analysis of a Small Molecule Inhibitor and Knockout Models
A comprehensive guide for researchers, scientists, and drug development professionals validating the therapeutic potential of soluble epoxide hydrolase (sEH) inhibition in ischemic stroke. This guide provides a direct comparison of the pharmacological inhibitor AUDA with sEH knockout models, supported by experimental data and detailed protocols.
In the quest for novel therapeutic strategies against ischemic stroke, inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising approach. This enzyme plays a critical role in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of these protective EETs are increased, offering a potential avenue for mitigating ischemic brain injury.
This guide delves into the validation of a potent sEH inhibitor, 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), by comparing its neuroprotective effects with those observed in sEH knockout (KO) mice. The data presented herein demonstrates that both pharmacological inhibition and genetic deletion of sEH lead to a significant reduction in cerebral infarct volume following ischemic insult.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the key quantitative data from a pivotal study comparing the effects of AUDA administration and sEH gene deletion in a mouse model of middle cerebral artery occlusion (MCAO), a common experimental model of ischemic stroke.
Table 1: Effect of sEH Inhibitor (AUDA) on Cerebral Infarct Volume in Wild-Type Mice
| Treatment Group | n | Infarct Volume (% of Hemisphere) | P-value vs. Vehicle |
| Vehicle | 17 | 53 ± 4 | - |
| AUDA | 18 | 36 ± 4 | < 0.05 |
Data are presented as mean ± SEM.
Table 2: Effect of sEH Gene Deletion on Cerebral Infarct Volume
| Genotype | n | Infarct Volume (% of Hemisphere) | P-value vs. Wild-Type |
| Wild-Type (WT) | 8 | Significantly higher than sEH KO | - |
| sEH Knockout (KO) | 8 | Significantly smaller than WT | < 0.05 |
Note: The original data provided a qualitative comparison for infarct size in WT vs. sEH KO mice, with the KO group showing significantly smaller infarcts.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols employed in the studies cited.
Middle Cerebral Artery Occlusion (MCAO) Mouse Model
The MCAO model is a standard procedure to induce focal cerebral ischemia.[2][3][4][5]
-
Animal Preparation: Adult male C57BL/6 mice are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed. The ECA is ligated and a small incision is made.
-
Occlusion: A silicon-coated monofilament is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60 minutes (for transient MCAO) or permanently.[2][4]
-
Reperfusion (for transient MCAO): After the occlusion period, the monofilament is withdrawn to allow for reperfusion of the MCA territory.
-
Post-operative Care: The incision is sutured, and animals are allowed to recover in a warm cage with free access to food and water. Analgesics are administered to minimize post-surgical discomfort.[3]
Administration of sEH Inhibitor (AUDA)
The pharmacological inhibitor AUDA is administered to the treatment group to assess its neuroprotective effects.
-
Drug Preparation: AUDA is dissolved in a suitable vehicle, such as olive oil or saline.
-
Administration Route and Dose: The specific dose and route of administration can vary between studies. In one study, AUDA was administered via intraperitoneal (i.p.) injection.[6] For example, a dose of 10 mg/kg has been used.[6] In another study, AUDA was administered daily for three weeks via intragastric administration (i.g).[7]
-
Timing of Administration: The timing of drug administration is a critical parameter. It can be given before or after the induction of ischemia, depending on the study's objective (prophylactic vs. therapeutic effect).
Measurement of Cerebral Infarct Volume
2,3,5-triphenyltetrazolium chloride (TTC) staining is a widely used method to visualize and quantify the extent of ischemic damage in the brain.[2][8][9][10][11][12]
-
Brain Collection: At a predetermined time point after MCAO (e.g., 48 hours), mice are euthanized, and their brains are rapidly removed.
-
Brain Slicing: The brains are sectioned into coronal slices of uniform thickness (e.g., 1-2 mm) using a brain matrix.
-
TTC Staining: The brain slices are incubated in a 2% TTC solution in the dark at 37°C for approximately 15-20 minutes. Viable tissue stains red, while the infarcted tissue remains white.
-
Image Analysis: The stained slices are photographed, and the infarct area on each slice is measured using image analysis software (e.g., ImageJ).
-
Infarct Volume Calculation: The infarct volume is calculated by integrating the infarct area across all slices and is often expressed as a percentage of the total hemispheric volume to correct for edema.[8]
Western Blotting for TLR4 and NF-κB
Western blotting is used to determine the protein expression levels of key signaling molecules.[13]
-
Tissue Preparation: Aortic or brain tissue is homogenized in a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., Bradford assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for TLR4 and NF-κB (p65 subunit). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanism of Action
To illustrate the underlying molecular pathways and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Soluble epoxide hydrolase inhibitor AUDA decreases bleomycin-induced pulmonary toxicity in mice by inhibiting the p38/Smad3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.5. Measurement of infarct volume [bio-protocol.org]
- 9. Measurement of infarct volume and brain edema [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. TTC, Fluoro-Jade B and NeuN staining confirm evolving phases of infarction induced by Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques | Semantic Scholar [semanticscholar.org]
- 13. Therapeutic effects of the soluble epoxide hydrolase (sEH) inhibitor AUDA on atherosclerotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Soluble Epoxide Hydrolase Inhibitors: AUDA vs. TPPU
In the realm of drug discovery and development, soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic target for a variety of inflammatory and cardiovascular diseases. Inhibition of sEH prevents the degradation of beneficial epoxyeicosatrienoic acids (EETs), thereby augmenting their anti-inflammatory, vasodilatory, and analgesic effects. This guide provides a detailed comparison of two prominent sEH inhibitors: 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) and 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU).
While the initial query referenced "sEH inhibitor-12," this is not a standard designation for a specific, widely recognized compound. Therefore, for a meaningful and data-supported comparison, this guide will focus on AUDA and TPPU, a well-characterized inhibitor often cited for its improved pharmacokinetic profile relative to earlier compounds like AUDA.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for AUDA and TPPU, providing a basis for their comparative evaluation.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) | Rat sEH IC50 (nM) | Monkey sEH IC50 (nM) |
| AUDA | 69[1] | 18[1] | Not Widely Reported | Not Widely Reported |
| TPPU | 2.1 - 3.7[2][3] | 1.1 - 2.8[2][3] | <50[4] | 16 - 37[1][4] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | AUDA | TPPU | Rationale for Comparison |
| Oral Bioavailability | Generally considered low due to poor solubility and rapid metabolism[5][6]. | Significantly improved compared to AUDA, with high plasma concentrations observed after oral administration[1][3]. | Oral bioavailability is a critical factor for the development of systemically acting drugs. |
| Metabolic Stability | Susceptible to rapid metabolism, which limits its in vivo efficacy[5][6]. | Exhibits greater metabolic stability, leading to a longer half-life in vivo[7]. | Enhanced metabolic stability contributes to sustained therapeutic effect and potentially less frequent dosing. |
| In Vivo Efficacy | Effective in various animal models of hypertension and inflammation[5]. | Demonstrates potent anti-inflammatory, analgesic, and neuroprotective effects in multiple preclinical models[3][8]. | In vivo efficacy is the ultimate measure of a compound's therapeutic potential. |
| Brain Penetration | Not extensively reported to be brain penetrant. | Shown to be orally bioavailable and brain penetrant[2]. | The ability to cross the blood-brain barrier is crucial for treating central nervous system disorders. |
Signaling Pathways and Mechanism of Action
Both AUDA and TPPU exert their therapeutic effects by inhibiting soluble epoxide hydrolase. This enzyme is a key component of the arachidonic acid cascade, where it metabolizes epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By blocking sEH, these inhibitors increase the bioavailability of EETs, which in turn can modulate various downstream signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway.
Caption: Mechanism of action of sEH inhibitors.
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro potency (IC50) of sEH inhibitors.
Caption: Experimental workflow for an in vitro sEH inhibition assay.
Methodology:
-
Compound Preparation: A stock solution of the test inhibitor (e.g., AUDA or TPPU) is prepared in a suitable solvent like DMSO. Serial dilutions are then made in assay buffer to generate a range of concentrations for testing.
-
Enzyme and Substrate Preparation: Recombinant human or murine sEH is diluted to the desired concentration in assay buffer. A non-fluorescent substrate, which is converted to a fluorescent product by sEH, is also prepared.
-
Assay Procedure: The diluted enzyme and varying concentrations of the test inhibitor are added to the wells of a microplate. After a brief pre-incubation period, the reaction is initiated by the addition of the substrate.
-
Data Acquisition and Analysis: The increase in fluorescence is monitored over time using a plate reader. The rate of the enzymatic reaction is calculated for each inhibitor concentration. The percentage of inhibition is then determined relative to a control with no inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of an sEH inhibitor in a murine model.
Caption: Workflow for an in vivo pharmacokinetic study.
Methodology:
-
Formulation and Dosing: The sEH inhibitor is formulated in a suitable vehicle for administration. For oral studies, this is often an oil-based vehicle like corn oil. The formulation is then administered to the animals, typically mice or rats, via oral gavage at a specific dose.
-
Blood Sampling: At predetermined time points after dosing, small blood samples are collected from the animals.
-
Bioanalysis: The concentration of the inhibitor in the blood samples is quantified using a sensitive analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This involves extracting the drug from the blood matrix and then separating and detecting it with the LC-MS/MS system.
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the concentration-time curve (AUC), and the elimination half-life (t1/2). These parameters provide a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
Based on the available data, both AUDA and TPPU are potent inhibitors of soluble epoxide hydrolase. However, TPPU demonstrates superior in vitro potency against human sEH and, more significantly, exhibits a more favorable pharmacokinetic profile, including better oral bioavailability and metabolic stability.[3][5][7] These characteristics have made TPPU a widely used tool for in vivo studies investigating the therapeutic potential of sEH inhibition in a range of diseases, including those affecting the central nervous system.[2][7] While AUDA was a foundational tool in the study of sEH, the development of inhibitors like TPPU represents a significant advancement in the pursuit of clinically viable sEH-targeting therapeutics. The choice between these inhibitors for a particular research application will depend on the specific experimental context, with TPPU being the preferred candidate for in vivo studies requiring sustained systemic exposure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. caymanchem.com [caymanchem.com]
- 4. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke [frontiersin.org]
- 8. Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Profile of sEH Inhibitor-12: A Comparative Selectivity Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted therapeutics, understanding the selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of sEH Inhibitor-12, identified as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) , a potent and widely studied inhibitor of soluble epoxide hydrolase (sEH). While AUDA exhibits high affinity for its primary target, this document objectively explores its cross-reactivity with other hydrolases and related enzymes, supported by experimental data and detailed protocols to aid in the accurate interpretation of research outcomes.
Data Presentation: Quantitative Inhibitor Selectivity
The following table summarizes the inhibitory potency of AUDA against its primary target, sEH, and key off-target enzymes. This quantitative data is essential for assessing the selectivity profile of the inhibitor.
| Target Enzyme | Common Abbreviation | Species | IC50 / EC50 | Reference |
| Soluble Epoxide Hydrolase | sEH | Human | 69 nM | [1][2] |
| Mouse | 18 nM | [1][2] | ||
| Fatty Acid Amide Hydrolase | FAAH | Rat | 7.5 µM | [3] |
| Cyclooxygenase-1 | COX-1 | Human | 10 µM | [3] |
| Cyclooxygenase-2 | COX-2 | Human | 25 µM | [3] |
| Transient Receptor Potential Vanilloid 1 | TRPV1 | Rat | ~10 µM (Activation) | [3] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Key Signaling Pathways
To visualize the primary and off-target interactions of AUDA, the following diagram illustrates the involved signaling pathways.
References
A Comparative Guide: sEH Inhibitor-12 vs. Celecoxib in Inflammatory Pain Models
In the landscape of developing novel therapeutics for inflammatory pain, two distinct mechanisms of action have garnered significant attention: the inhibition of soluble epoxide hydrolase (sEH) and the selective inhibition of cyclooxygenase-2 (COX-2). This guide provides a detailed comparison of a representative sEH inhibitor, referred to herein as sEH inhibitor-12, and the widely used COX-2 inhibitor, celecoxib (B62257), based on their performance in preclinical inflammatory pain models.
Mechanism of Action: Two Divergent Pathways to Pain Relief
The analgesic and anti-inflammatory effects of this compound and celecoxib stem from their modulation of different branches of the arachidonic acid cascade.
This compound: This compound acts by inhibiting the soluble epoxide hydrolase (sEH) enzyme.[1][2] The primary role of sEH is to degrade anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active or even pro-inflammatory diol counterparts (DHETs).[1][3][4] By blocking sEH, the inhibitor stabilizes and increases the endogenous levels of EETs.[5] These stabilized EETs have potent anti-inflammatory properties, contributing to pain relief.[3][4][6]
Celecoxib: As a selective COX-2 inhibitor, celecoxib targets the cyclooxygenase-2 (COX-2) enzyme.[7][8][9] COX-2 is typically induced by inflammatory stimuli and plays a crucial role in converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of pain and inflammation.[10][11][12] By selectively inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[7][9][13]
References
- 1. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
A Comparative Analysis of the Pharmacokinetics of Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of several soluble epoxide hydrolase (sEH) inhibitors. The inhibition of sEH is a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[1][2] Understanding the pharmacokinetic properties of these inhibitors is crucial for their development as therapeutic agents. This document summarizes key pharmacokinetic parameters, details common experimental protocols, and visualizes a typical workflow for pharmacokinetic assessment.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for selected sEH inhibitors based on studies in various animal models. These parameters are essential for comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
| Inhibitor | Animal Model | Dose (mg/kg) | Route | Cmax (nmol/L) | Tmax (min) | t1/2 (min) | AUC | Oral Bioavailability (%) | Reference |
| t-AUCB | Mouse | 0.1 | p.o. | - | ~30 | - | - | 68 ± 22 | [3] |
| Mouse | 1 | p.o. | - | ~30 | - | Better than AUDA | - | [3] | |
| Dog | - | - | - | - | - | Higher than APAU | - | [4] | |
| TPPU | Cynomolgus Monkey | 0.3 | p.o. | >10x IC50 for 48h | - | - | - | - | [5] |
| Mouse | - | p.o. | Higher than t-AUCB | - | Longer than t-AUCB | Larger than t-AUCB | - | [6] | |
| APAU | Mouse | - | p.o. | - | - | - | - | - | [3] |
| Dog | - | - | - | - | - | Lower than t-AUCB and c-TUCB | - | [4] | |
| AUDA | Mouse | 5 | p.o. | Lower than t-AUCB, APAU, TPAU | - | Shorter than t-AUCB, APAU, TPAU | Lower than t-AUCB, APAU, TPAU | - | [3] |
| GSK2256294 | Human | 2-20 | p.o. | Dose-dependent | 1-2 h | 25-43 h | Dose-proportional | - | [7][8] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUC: Area under the curve; p.o.: Oral administration. Note: Direct comparison between studies should be made with caution due to differences in experimental conditions and animal models.
Early sEH inhibitors like 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) showed efficacy in animal models but were hampered by poor metabolic stability and limited water solubility.[3][9] Newer generations of inhibitors, such as trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB), were designed to have improved pharmacokinetic properties.[3][9] For instance, t-AUCB demonstrated better pharmacokinetic parameters, including higher Cmax, longer half-life, and greater AUC compared to AUDA in mice.[3] The oral bioavailability of t-AUCB in mice was found to be 68 ± 22%.[3]
Substituted phenyl-containing urea-based inhibitors like TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) have shown even more favorable pharmacokinetic profiles with higher Cmax, larger AUC, and longer half-lives compared to adamantyl-containing inhibitors like t-AUCB.[6] In cynomolgus monkeys, a 0.3 mg/kg oral dose of TPPU resulted in blood concentrations exceeding 10 times its IC50 for 48 hours.[5] The metabolism of TPPU has been studied to better understand its safety and efficacy.[2]
Experimental Protocols
The determination of the pharmacokinetic parameters listed above typically involves the following experimental steps:
1. Animal Studies:
-
Subjects: Pharmacokinetic studies are often conducted in various animal models, including mice, rats, dogs, and non-human primates, to assess inter-species differences.[3][4][5]
-
Administration: The sEH inhibitor is administered via different routes, most commonly oral (p.o.) gavage to assess oral bioavailability, but also intravenous (i.v.) and subcutaneous (s.c.) injections.[3][9]
-
Dosing: Compounds are often administered in a suitable vehicle, such as a triglyceride formulation, to improve solubility and absorption.[1]
-
Blood Sampling: Serial blood samples are collected from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) post-administration.[5]
2. Sample Analysis:
-
Extraction: The sEH inhibitor is extracted from the plasma or blood samples. This often involves protein precipitation followed by liquid-liquid or solid-phase extraction.
-
Quantification: The concentration of the inhibitor in the biological samples is typically determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The use of an internal standard is crucial for accurate quantification.
3. Pharmacokinetic Analysis:
-
Data Modeling: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).
4. Bioavailability Calculation:
-
The absolute oral bioavailability (F%) is calculated by comparing the AUC obtained after oral administration to the AUC obtained after intravenous administration of the same dose, using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of an sEH inhibitor.
Caption: Workflow of a preclinical pharmacokinetic study.
This guide provides a foundational comparison of the pharmacokinetics of several sEH inhibitors. For researchers and drug development professionals, a thorough understanding of these ADME properties is a critical step in advancing potent and selective sEH inhibitors from preclinical studies to potential clinical applications. The development of inhibitors with optimized pharmacokinetic profiles, such as high oral bioavailability and longer half-lives, is essential for achieving sustained therapeutic effects.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Effects of sEH Inhibitor-12 and Alternatives
This guide provides a comprehensive comparison of the anti-inflammatory properties of soluble epoxide hydrolase (sEH) inhibitors, with a focus on a representative compound referred to here as "sEH inhibitor-12," against alternative anti-inflammatory agents. The content is tailored for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Mechanism of Action: sEH Inhibition
Soluble epoxide hydrolase inhibitors exert their anti-inflammatory effects by preventing the degradation of endogenous anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs).[1] EETs are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases.[2] By inhibiting sEH, these compounds increase the bioavailability of EETs, which in turn suppress inflammatory signaling pathways, notably by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.[1][3]
Performance Comparison: sEH Inhibitors vs. Alternatives
The primary alternatives to sEH inhibitors for treating inflammation are non-steroidal anti-inflammatory drugs (NSAIDs), which include non-selective COX inhibitors and selective COX-2 inhibitors. The following tables summarize the comparative efficacy of various sEH inhibitors and the NSAID celecoxib (B62257). While specific data for a compound named "this compound" is not available in the public domain, this guide utilizes data from well-characterized sEH inhibitors such as TPPU, t-AUCB, and AUDA as representative examples of this class of molecules.
In Vitro Potency of sEH Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of several sEH inhibitors against human and murine soluble epoxide hydrolase. Lower IC50 values indicate greater potency.
| Compound Name | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |
| TPPU | 3.7 | 0.91 | [3][4] |
| t-AUCB | 1.3 | 8 | [3] |
| AUDA | 69 | 18 | [3] |
| AR9281 | Not specified, less potent | Not specified | [5] |
| G1 Compound | 0.05 | 0.14 | [6] |
In Vivo Anti-Inflammatory Efficacy: sEH Inhibitors vs. Celecoxib
Preclinical studies in animal models of inflammation provide valuable insights into the in vivo efficacy of anti-inflammatory compounds. The following data is from a study comparing sEH inhibitors to the COX-2 inhibitor celecoxib in a lipopolysaccharide (LPS)-induced inflammatory pain model in rats.
| Treatment Group | Dose (mg/kg) | % Reduction in Allodynia | Reference |
| APAU (sEH inhibitor) | 3 | Significant reduction | [7] |
| t-TUCB (sEH inhibitor) | 3 | Significant reduction | [7] |
| t-AUCB (sEH inhibitor) | 30 | Significant reduction | [7] |
| Celecoxib (COX-2 inhibitor) | 10 | Limited to no effect | [2][7] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: sEH inhibitor mechanism of action.
Caption: Experimental workflow for cytokine measurement by ELISA.
Caption: Workflow for Western blot analysis of NF-κB activation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Cytokine Levels by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol outlines the steps for a sandwich ELISA to quantify pro-inflammatory cytokines such as TNF-α and IL-6 in biological samples.
Materials:
-
ELISA plate (96-well, high-binding)
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer to a final concentration of 1-4 µg/mL. Add 100 µL of the diluted antibody to each well of the ELISA plate. Incubate overnight at 4°C.[8]
-
Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate 3 times. Prepare serial dilutions of the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3 times. Dilute the biotinylated detection antibody in assay diluent to a concentration of 0.25-2 µg/mL. Add 100 µL to each well and incubate for 1-2 hours at room temperature.[8]
-
Streptavidin-HRP Incubation: Wash the plate 3 times. Dilute the Streptavidin-HRP conjugate in assay diluent according to the manufacturer's instructions. Add 100 µL to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well. Incubate at room temperature in the dark for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
Western Blot Analysis for NF-κB Activation
This protocol describes the detection of NF-κB activation by measuring the phosphorylation of the p65 subunit or the degradation of its inhibitor, IκBα.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Extraction: Treat cells with the sEH inhibitor or alternative compound, followed by stimulation with an inflammatory agent (e.g., LPS). Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[3]
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the protein bands of interest, normalizing to a loading control like β-actin.
References
- 1. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokine Elisa [bdbiosciences.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling sEH Inhibitor-12
This guide provides critical safety and logistical information for the handling and disposal of sEH inhibitor-12, a potent research compound. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, it should be handled as a potent compound with unknown toxicological properties. The primary routes of exposure are inhalation, skin contact, and ingestion. The following personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves, double-gloved. | Provides a barrier against skin contact and absorption. Double-gloving offers additional protection.[1][2] |
| Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[1][2] |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects against splashes and aerosols.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization, such as when handling the compound as a powder. | Prevents inhalation of airborne particles.[1][5] |
Operational Plan: Handling and Preparation
All handling of this compound should be performed in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure, to minimize the risk of exposure.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure all necessary materials, including PPE, spill kits, and waste disposal containers, are readily accessible.
-
Weighing : If handling a solid form, weigh the compound in a ventilated enclosure. Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.
-
Solution Preparation : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Cap and vortex or sonicate to ensure complete dissolution.
-
Labeling : Clearly label all containers with the compound name, concentration, date of preparation, and appropriate hazard symbols.
-
Transport : When moving the compound, even short distances, use a sealed, leak-proof secondary container.
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination, disposing of it in the designated hazardous waste container. Always wash hands thoroughly after handling.[2]
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, gowns, weigh paper, and pipette tips. |
| Liquid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Dispose of contaminated needles and syringes in a designated sharps container for hazardous chemical waste. |
Experimental Protocol: In Vitro Inhibition of NF-κB Activation
This protocol describes a representative experiment to determine the efficacy of this compound in preventing the activation of the NF-κB signaling pathway in a cell-based assay. Soluble epoxide hydrolase inhibitors have been shown to have anti-inflammatory effects by modulating the NF-κB pathway.[6]
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
Cell culture medium and supplements
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer
-
Reagents for Western blotting or a reporter gene assay kit
Procedure:
-
Cell Culture : Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment : Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Challenge : Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.
-
Cell Lysis : Wash the cells with PBS and then add lysis buffer to extract cellular proteins.
-
Analysis :
-
Western Blot : Analyze the phosphorylation of NF-κB pathway components (e.g., IκBα, p65) by Western blotting to determine the inhibitory effect of the compound.
-
Reporter Assay : If using a reporter cell line, measure the activity of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Visualizations
Caption: this compound blocks the degradation of anti-inflammatory EETs.
Caption: Workflow for assessing the anti-inflammatory effect of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pharmastate.academy [pharmastate.academy]
- 4. hsa.ie [hsa.ie]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
